Methyl 5-fluoropiperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoropiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h5-6,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZXXYACSDVNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical & Synthetic Profile of Methyl 5-fluoropiperidine-3-carboxylate
This guide provides an in-depth technical analysis of Methyl 5-fluoropiperidine-3-carboxylate , a specialized heterocyclic building block used in medicinal chemistry to modulate basicity, metabolic stability, and conformational preference in drug candidates.
Executive Summary
Methyl 5-fluoropiperidine-3-carboxylate represents a strategic scaffold in fragment-based drug discovery (FBDD). By introducing a fluorine atom at the C5 position of the nipecotic acid (piperidine-3-carboxylic acid) core, researchers can achieve three critical optimization goals simultaneously:
-
pKa Modulation: Lowering the basicity of the piperidine nitrogen to improve oral bioavailability and reduce hERG channel affinity.
-
Metabolic Blocking: Preventing oxidative metabolism at the susceptible C5 position.
-
Conformational Locking: Exploiting the gauche effect to bias the piperidine ring into specific chair conformations, thereby enhancing ligand-target binding affinity.
Chemical Identity & Stereochemical Complexity[1]
Unlike simple piperidines, this molecule possesses two chiral centers (C3 and C5), resulting in four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.
| Property | Detail |
| IUPAC Name | Methyl 5-fluoropiperidine-3-carboxylate |
| Common Name | 5-Fluoro-nipecotic acid methyl ester |
| Molecular Formula | C₇H₁₂FNO₂ |
| Molecular Weight | 161.18 g/mol |
| Precursor CAS | 455-70-9 (Methyl 5-fluoronicotinate - Aromatic Precursor) |
| Analog CAS | 2007924-97-0 (Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate HCl) |
| Stereocenters | C3 and C5 |
| Isomers | cis-((3R,5S) / (3S,5R)) and trans-((3R,5R) / (3S,5S)) |
Stereochemical Nomenclature
-
cis-Isomer: The carboxylate and fluorine substituents are on the same side of the piperidine plane.
-
trans-Isomer: The substituents are on opposite sides.
-
Note: Synthetic routes via hydrogenation of the pyridine precursor typically yield a diastereomeric mixture (often favoring the cis isomer depending on catalyst/solvent), requiring chromatographic separation.
Physicochemical Profile
The introduction of fluorine significantly alters the physicochemical landscape compared to the non-fluorinated parent (methyl nipecotate).
Table 1: Comparative Physicochemical Properties
| Property | Methyl Nipecotate (Parent) | Methyl 5-fluoropiperidine-3-carboxylate | Impact of Fluorine |
| cLogP | ~0.6 | 0.8 – 1.1 | Slight increase in lipophilicity due to C-F bond. |
| pKa (Basic N) | ~10.8 | 8.5 – 9.2 (Est.) | Critical: Inductive electron withdrawal by F lowers pKa by ~1.5–2 units. |
| TPSA | 38.3 Ų | 38.3 Ų | Minimal change (F is not a H-bond acceptor in this context). |
| H-Bond Donors | 1 (NH) | 1 (NH) | Unchanged. |
| H-Bond Acceptors | 2 | 3 | Fluorine acts as a weak acceptor. |
| Metabolic Stability | Low (C5 oxidation) | High | C-F bond blocks P450-mediated hydroxylation at C5. |
The "Fluorine Basicity Effect"
The proximity of the electronegative fluorine to the nitrogen (beta-position) exerts a strong inductive effect (
-
Mechanism: The
bond creates a dipole that destabilizes the protonated ammonium state ( ), thereby lowering the pKa. -
Benefit: This brings the pKa closer to physiological pH (7.4), increasing the fraction of the neutral (membrane-permeable) species, which enhances oral absorption and blood-brain barrier (BBB) penetration [1, 2].
Conformational Analysis: The "Gauche" Effect
In 3,5-disubstituted piperidines, the ring conformation is governed by a balance of steric strain (A-values) and stereoelectronic effects.
The Axial Preference
Contrary to steric intuition, the fluorine atom in protonated piperidines often prefers the axial orientation.
-
Charge-Dipole Interaction: In the protonated ammonium form, an axial C-F bond aligns anti-parallel to the N-H bond, creating a favorable electrostatic interaction between the
fluorine and the positive charge on nitrogen. -
Hyperconjugation: Interaction between the
bonding orbital and the antibonding orbital can stabilize specific rotamers.
This phenomenon allows medicinal chemists to "lock" the vector of the carboxylate group. For example, in the cis-isomer, if F is axial, the carboxylate at C3 is forced into a specific equatorial or axial position to maintain the chair geometry, restricting the conformational entropy of the ligand [3].
Visualization: Conformational Dynamics
Figure 1: Conformational equilibrium in protonated 5-fluoropiperidines. The axial-fluorine conformer is often stabilized by electrostatic interactions with the ammonium center.
Synthetic Pathways & Protocols
The synthesis typically proceeds via the reduction of the aromatic pyridine precursor. This route is scalable but requires careful control of stereochemistry.
Pathway A: Hydrogenation of Methyl 5-fluoronicotinate
This is the industry-standard route for generating the piperidine core.
Reagents:
-
Precursor: Methyl 5-fluoronicotinate (CAS 455-70-9).[1]
-
Catalyst: Platinum Oxide (
) or Rhodium on Alumina ( ).-
Note: Pd/C can sometimes cause defluorination (hydrogenolysis of the C-F bond) and should be used with caution or under mild conditions.
-
-
Solvent: Methanol or Acetic Acid.
-
Conditions: 3-5 atm
, Room Temperature, 12-24 hours.
Protocol:
-
Dissolution: Dissolve methyl 5-fluoronicotinate (1.0 eq) in Methanol (0.5 M).
-
Acidification: Add concentrated HCl (1.1 eq) to form the pyridinium salt (facilitates reduction and prevents catalyst poisoning).
-
Hydrogenation: Add
(5 mol%) and stir under atmosphere (balloon or Parr shaker). -
Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain Methyl 5-fluoropiperidine-3-carboxylate hydrochloride as a diastereomeric mixture.
-
Purification:
-
Step 1: N-Protection (e.g., with
) is highly recommended to separate isomers. -
Step 2: Flash chromatography (Hexane/EtOAc) effectively separates cis-N-Boc and trans-N-Boc isomers.
-
Step 3: Deprotection (TFA/DCM) yields the pure amino ester salts.
-
Visualization: Synthetic Workflow
Figure 2: Workflow for the synthesis and stereochemical resolution of Methyl 5-fluoropiperidine-3-carboxylate.
Analytical Characterization
Validating the structure requires distinguishing between the cis and trans isomers.
1H-NMR Spectroscopy[5]
-
Coupling Constants (
values): The coupling between and (if discernible) or their coupling to adjacent methylene protons is diagnostic. -
Chemical Shift: The fluorine atom causes significant splitting.
-
Look for the
proton (alpha to ester) as a multiplet. -
Look for the
proton (geminal to fluorine) as a distinct doublet of multiplets ( ).
-
19F-NMR Spectroscopy
-
This is the cleanest method to assess purity.
-
cis-Isomer: Typically shows a signal distinct from the trans-isomer (often separated by 1-2 ppm).
-
Decoupling: Proton-decoupled 19F-NMR (
) simplifies the spectrum to a singlet for each diastereomer, allowing easy integration to determine the cis:trans ratio.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
. -
Fragmentation: Loss of
(31 Da) or (59 Da) is common.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(63), 14335-14340. Link
-
Wanner, K. T., & Höfner, G. (2018). Exploring 5-substituted nipecotic acid derivatives. Dissertation, LMU München. (Describing the synthesis of rac-52). Link
-
Setliff, F. L., & Coop, L. B. (1998).[2] Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange.[2] Journal of the Arkansas Academy of Science, 52, 138. (Reference for precursor reactivity). Link
Sources
Technical Guide: Methyl 5-Fluoropiperidine-3-Carboxylate in Medicinal Chemistry
Executive Summary
Methyl 5-fluoropiperidine-3-carboxylate represents a high-value pharmacophore in modern drug discovery, serving as a critical scaffold for modulating physicochemical properties in fragment-based drug design (FBDD). Its structural utility lies in the strategic placement of the fluorine atom relative to the nitrogen center, which allows medicinal chemists to fine-tune basicity (pKa), metabolic stability, and conformational preference without significantly altering steric bulk. This guide analyzes the molecule’s role as a bioisostere, its synthetic accessibility via pyridine hydrogenation, and its application in optimizing ADMET profiles for kinase inhibitors and GPCR ligands.
Part 1: Structural Analysis & Physicochemical Properties
The introduction of a fluorine atom at the C5 position of the piperidine ring, combined with a C3-carboxylate, creates a unique electronic environment. This section details the causality between these structural features and molecular behavior.
Basicity Modulation (pKa Shift)
The piperidine nitrogen is typically highly basic (pKa ~11.0), which can lead to poor membrane permeability and high affinity for the hERG potassium channel (a cardiotoxicity risk).[1]
-
Mechanism: The electronegative fluorine atom at C5 exerts a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair.
-
Result: This substitution typically lowers the pKa of the piperidine nitrogen by 1–2 log units (to the 8.5–9.5 range).[1] This shift increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.[1]
Conformational Control: The "Fluorine Effect"
Unlike hydrogen, fluorine introduces stereoelectronic effects that bias the conformational equilibrium of the piperidine ring.
-
Axial Preference: In protonated 5-fluoropiperidines, the fluorine atom often prefers the axial orientation. This is counter-intuitive to steric arguments (A-values) but is explained by the Charge-Dipole interaction .[1] The C-F bond dipole aligns antiparallel to the N-H bond dipole of the ammonium species, providing electrostatic stabilization.
-
Implication: This conformational lock can be exploited to pre-organize the ligand for binding, reducing the entropic penalty upon docking with a protein target.
Physicochemical Profile Table
| Property | Value / Trend | Impact on Drug Design |
| Molecular Weight | 161.17 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |
| ClogP | ~0.4 - 0.8 | Low lipophilicity aids solubility; F improves metabolic stability vs. H. |
| H-Bond Donors | 1 (NH) | Key interaction point for Asp/Glu residues in binding pockets. |
| pKa (Calc.) | ~8.5 - 9.0 | Reduced basicity vs. piperidine; improved CNS penetration.[1] |
| Stereocenters | 2 (C3, C5) | Allows for (3R,5S), (3S,5R), (3R,5R), (3S,5S) isomer exploration.[1] |
Part 2: Synthetic Accessibility
The most robust route to methyl 5-fluoropiperidine-3-carboxylate is the catalytic hydrogenation of the corresponding pyridine precursor. This method is preferred over de novo acyclic cyclization due to atom economy and scalability.
Synthetic Route: Dearomatization-Hydrogenation (DAH)
The reduction of methyl 5-fluoronicotinate requires careful catalyst selection to prevent hydrodefluorination (loss of F).[1]
Figure 1: Synthetic workflow for the preparation of the target scaffold from commercially available pyridine precursors.
Critical Synthetic Considerations
-
Catalyst Poisoning: Pyridines can poison noble metal catalysts. The use of protonated pyridinium salts (generated in situ with HCl or H2SO4) prevents tight binding of the nitrogen lone pair to the metal surface.[1]
-
Cis/Trans Selectivity: Heterogeneous hydrogenation (Rh/C) typically favors the cis isomer (where substituents are on the same face) due to the syn-addition of hydrogen.[1] However, the thermodynamic trans product can be accessed via base-mediated epimerization if the C3 stereocenter is acidic (alpha to carbonyl).
Part 3: Medicinal Chemistry Applications[2][3][4][5]
Bioisosteric Replacement
Methyl 5-fluoropiperidine-3-carboxylate is frequently used as a bioisostere for:
-
Proline: The constrained ring mimics the turn-inducing properties of proline but with added H-bond donor capability.
-
Morpholine: It offers a similar shape profile but allows for vectoral growth from the C3 position (via the ester), which morpholine lacks.[1]
Case Study: Kinase Inhibitor Optimization
In the development of KSP (Kinesin Spindle Protein) inhibitors, Merck demonstrated the utility of fluorinated piperidines (e.g., MK-0731).[1]
-
Challenge: The initial lead had a highly basic piperidine that caused hERG liability and P-gp efflux.
-
Solution: Introduction of a fluorine atom on the piperidine ring lowered the pKa.
-
Relevance: While MK-0731 utilized a gem-difluoro or specific monofluoro motif, the methyl 5-fluoropiperidine-3-carboxylate scaffold offers the same mechanistic advantage: pKa tuning to decouple potency from toxicity.
Fragment-Based Screening
The ester group serves as a versatile "handle." In fragment libraries:
-
Hydrolysis yields the carboxylic acid (for amide coupling).[1]
-
Reduction yields the primary alcohol (for ether linkages).[1]
-
Aminolysis yields amides directly. This versatility makes it a "privileged structure" in diversity-oriented synthesis (DOS).[1]
Part 4: Experimental Protocol
Protocol: Hydrogenation of Methyl 5-Fluoronicotinate
Note: This protocol is adapted from standard heterogeneous hydrogenation procedures for functionalized pyridines.
Materials:
-
Methyl 5-fluoronicotinate (1.0 eq)[1]
-
Rhodium on Carbon (5 wt% Rh, 10 mol% loading)[1]
-
Methanol (Solvent, 0.1 M concentration)[1]
-
Conc. HCl (1.1 eq)
-
Hydrogen Gas (Balloon or Parr shaker)[1]
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve methyl 5-fluoronicotinate (1.55 g, 10 mmol) in Methanol (100 mL).
-
Acidification: Add concentrated HCl (1.1 eq) dropwise. Rationale: Protonation of the pyridine nitrogen prevents catalyst poisoning and facilitates reduction.
-
Catalyst Addition: Carefully add 5% Rh/C (wet support, 10 wt% loading). Safety: Rh/C is pyrophoric; keep wet and under inert gas.
-
Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi (3.5 bar) H2. Stir vigorously at Room Temperature for 12–18 hours.
-
Monitoring: Monitor reaction progress via LC-MS (Target mass [M+H]+ = 162.1). Look for the disappearance of the aromatic UV signal.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[2]
-
Neutralization: Concentrate the filtrate to a residue. Redissolve in minimal water, neutralize with saturated NaHCO3 to pH 8, and extract with Dichloromethane (DCM).[1]
-
Purification: Dry organic layer over MgSO4 and concentrate. Separation of cis/trans isomers (if necessary) is achieved via flash column chromatography (SiO2, MeOH/DCM gradient).[1]
Self-Validating Check:
-
NMR Verification: The product should show the loss of aromatic protons (8.0-9.0 ppm) and the appearance of multiplet signals in the aliphatic region (1.5-3.5 ppm).[1] The 19F NMR will shift significantly upfield from the aromatic precursor.
Part 5: Conformational Analysis Diagram
The following diagram illustrates the equilibrium between equatorial and axial conformers, highlighting the stabilization of the axial fluorine in the protonated state.
Figure 2: Conformational equilibrium of 5-fluoropiperidine derivatives. In the protonated pharmacophore, the axial conformation is often stabilized, influencing receptor binding geometry.
References
-
Synthesis of Fluorinated Piperidines via Hydrogenation
-
Conformational Analysis of Fluoropiperidines
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Source: Chemistry – A European Journal / NIH
-
URL:[Link]
-
Medicinal Chemistry Applications (pKa Modulation)
-
Commercial Building Block Data
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. tch.ucsd.edu [tch.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluoropyridine-3-carboxylic acid 402-66-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Metabolic Stability of 5-Fluoropiperidine Scaffolds in Drug Discovery
Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
In the landscape of modern drug discovery, the element fluorine has transitioned from a chemical curiosity to an indispensable tool for molecular design.[1] Its strategic incorporation into drug candidates is a proven method for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[2][3] The unique attributes of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's behavior within a biological system.[2][4] These effects include modulating acidity (pKa) and lipophilicity, altering molecular conformation to enhance target binding, and, critically, improving metabolic stability by shielding molecules from enzymatic degradation.[1][2][5]
Among the myriad of structural motifs in medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in a vast number of FDA-approved drugs due to its conformational flexibility and ability to serve as a key pharmacophoric element.[6][7] However, the piperidine ring is not without its liabilities; it is often susceptible to metabolic oxidation, particularly at the carbon atoms alpha to the nitrogen, which can lead to rapid clearance and limit a drug's efficacy. This guide focuses on the 5-fluoropiperidine scaffold, a strategic modification that directly addresses this metabolic vulnerability, providing a powerful approach for developing more robust and effective therapeutic agents.
The 5-Fluoropiperidine Scaffold: Physicochemical and Metabolic Implications
The introduction of a fluorine atom at the 5-position of the piperidine ring is a nuanced and powerful strategy that leverages fluorine's unique properties to enhance the drug-like characteristics of the scaffold.
Electronic and Stereoelectronic Effects
The primary influence of the fluorine atom at the 5-position is its strong electron-withdrawing inductive effect. This effect propagates through the sigma bonds of the ring, lowering the electron density at the piperidine nitrogen. Consequently, the basicity (pKa) of the nitrogen is reduced.[2][8] This modulation of pKa is a critical design element, as it can significantly impact a compound's solubility, membrane permeability, and interaction with biological targets, including unwanted interactions with targets like the hERG potassium channel, which is often associated with cardiovascular toxicity.[8]
Furthermore, the orientation of the fluorine atom (axial or equatorial) can have stereoelectronic consequences. For instance, an axial fluorine atom can participate in favorable dipole interactions (C-F…H-N+) in the protonated state of the piperidine, influencing the conformational equilibrium of the ring and, in some cases, leading to a higher relative pKa compared to its equatorial counterpart.[8] This level of conformational control can be exploited to optimize the presentation of pharmacophoric groups for improved receptor binding affinity.
Blocking Metabolic "Soft Spots"
Saturated heterocycles like piperidine are most susceptible to metabolism at the positions adjacent to the heteroatom.[9] These "metabolic soft spots" are prone to oxidation by cytochrome P450 (CYP) enzymes, a major family of enzymes responsible for drug metabolism.[10] Placing a fluorine atom on the piperidine ring serves to "shield" the molecule from this metabolic attack. The C-F bond is significantly stronger and less polarizable than a C-H bond, making it highly resistant to the oxidative chemistry catalyzed by CYP enzymes.[2][11] By replacing a hydrogen atom at a potential site of metabolism with fluorine, medicinal chemists can effectively block this degradation pathway, thereby increasing the molecule's metabolic half-life and overall exposure in the body.[4][12]
Metabolic Fates: Comparing Piperidine and 5-Fluoropiperidine
Understanding the metabolic pathways of the parent piperidine scaffold is essential to appreciate the impact of fluorination. The primary metabolic routes for piperidine-containing drugs are mediated by CYP enzymes and often lead to inactivation and clearance.
Common Metabolic Pathways of Piperidine:
-
N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a common metabolic route.
-
α-Carbon Oxidation: Hydroxylation at the carbon atom alpha to the nitrogen can lead to the formation of an unstable carbinolamine, which can subsequently undergo ring cleavage to form an amino aldehyde.[13]
-
Ring Oxidation: Oxidation can occur at other positions on the ring (β, γ), though typically at a slower rate than at the α-position.
-
Ring Contraction: P450-mediated metabolism can sometimes lead to the formation of a ring-contracted pyrrolidine product.[14]
The introduction of a fluorine atom at the 5-position (the γ-position) fundamentally alters these metabolic pathways. While it does not directly block α-carbon oxidation, its strong electron-withdrawing effect can deactivate the entire ring towards oxidation, slowing down the process. The C5-position itself is now fortified against metabolic attack. This forces the metabolic machinery to seek alternative, often less favorable, routes of metabolism, significantly enhancing the molecule's stability.
While highly stable, the C-F bond is not completely inert. In some contexts, CYP enzymes can catalyze defluorination, although this is generally a much less common pathway than the oxidation of C-H bonds.[15][16] The potential for defluorination must be assessed, as the release of fluoride ions can be a source of toxicity.[17]
Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of a new chemical entity is a critical step in the drug discovery process.[18][19] A series of standardized in vitro assays are employed to predict a compound's in vivo clearance and half-life.[20]
Key In Vitro Metabolic Stability Assays
The primary goal of these assays is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[21][22]
| Assay Type | Biological System | Key Enzymes Present | Primary Application |
| Liver Microsomal Stability | Subcellular fraction (ER) | Phase I (CYPs, FMOs) | High-throughput screening of Phase I metabolic liability.[18][22] |
| Hepatocyte Stability | Intact liver cells | Phase I & Phase II enzymes, Transporters | "Gold standard" in vitro model for a comprehensive metabolic profile.[20][21] |
| S9 Fraction Stability | Subcellular fraction (Cytosol + Microsomes) | Phase I & most Phase II enzymes | Broader metabolic assessment than microsomes, includes cytosolic enzymes.[18] |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a generalized workflow for assessing the metabolic stability of a 5-fluoropiperidine-containing compound using human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized drug like Verapamil and a stable one like Warfarin)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plate and analytical plate
Procedure:
-
Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Incubation Mixture (NADPH-free): In the incubation plate, combine phosphate buffer, HLM (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes to allow temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (t=0).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the analytical plate containing ice-cold acetonitrile with an internal standard. This action simultaneously stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate the intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .[23]
-
Bioanalytical Methods for Metabolite Identification
While stability assays quantify the rate of metabolism, identifying the resulting metabolites is crucial for understanding the biotransformation pathways and assessing the potential for active or toxic metabolites.[19][24]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite analysis.[25][26] It provides the sensitivity and specificity needed to detect and quantify low-level metabolites in complex biological matrices. Tandem mass spectrometry allows for the fragmentation of parent and metabolite ions, yielding structural information that helps in their identification.[24]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements. This allows for the determination of the elemental composition of unknown metabolites, which is invaluable for distinguishing between potential biotransformations (e.g., hydroxylation vs. demethylation).[25]
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): For fluorinated compounds, ¹⁹F-NMR is a uniquely powerful tool.[27] Since the ¹⁹F nucleus is 100% abundant and has a large chemical shift range, it provides a clear signal for every unique fluorine environment in a molecule. By analyzing samples from metabolism assays with ¹⁹F-NMR, researchers can directly track the fate of the fluorine atom. The appearance of a signal corresponding to the fluoride ion is definitive proof of defluorination. Furthermore, new signals can help identify the structure of fluorine-containing metabolites without the need for radiolabeling.[12][27]
Conclusion and Future Perspectives
The 5-fluoropiperidine scaffold represents a sophisticated and highly effective tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. By strategically placing a fluorine atom, researchers can block common sites of oxidative metabolism, modulate the physicochemical properties of the piperidine ring, and ultimately design drug candidates with improved pharmacokinetic profiles.[1][2] The combination of robust in vitro assays for determining stability and advanced bioanalytical techniques like HRMS and ¹⁹F-NMR for metabolite identification provides a comprehensive framework for evaluating these scaffolds. As drug discovery continues to demand molecules with increasingly optimized properties, the rational design and application of fluorinated motifs, particularly the 5-fluoropiperidine scaffold, will undoubtedly remain a cornerstone of successful therapeutic development.
References
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Fluorinated Building Blocks in Drug Design: Why They M
- The Role of Small Molecules Containing Fluorine
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
- Cytochrome P450 and volatile anesthetic metabolism:
- Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorin
- Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Publishing.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
- Metabolic Stability In Drug Metabolism: IVIVE Models. Pharmaron.
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- In Vitro Metabolic Stability.
- Metabolic Stability and Metabolite Analysis of Drugs.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology.
- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
- Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
- The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis. Benchchem.
- Analytical strategies for identifying drug metabolites. PubMed.
- Bioanalytical methods. Faculty of Pharmacy - Research Portal.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids [mdpi.com]
- 17. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. nuvisan.com [nuvisan.com]
- 22. pharmaron.com [pharmaron.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. admin.mantechpublications.com [admin.mantechpublications.com]
- 26. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 27. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorine Substitution on Piperidine Basicity and pKa: A Technical Guide for Drug Development
Executive Summary
Piperidine is one of the most prevalent N-heterocycles in FDA-approved small-molecule therapeutics. However, the intrinsic basicity of the unsubstituted piperidine nitrogen (pKa ~11.2) presents a formidable challenge in lead optimization. At physiological pH (7.4), piperidines are nearly completely protonated. This high degree of ionization can severely restrict passive membrane permeability, reduce oral bioavailability, and increase the risk of off-target liabilities—most notably hERG channel inhibition (cardiotoxicity) and drug-induced phospholipidosis 1.
To systematically tune basicity without drastically altering the steric bulk of the molecule, medicinal chemists leverage fluorine substitution. Fluorine acts as a powerful bioisostere; its extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) that destabilizes the protonated ammonium state, thereby lowering the pKa 2. This whitepaper explores the mechanistic principles, quantitative impacts, and experimental methodologies for evaluating fluorinated piperidines.
Mechanistic Principles of Fluorine-Induced pKa Shifts
The modulation of pKa via fluorination is not a simple linear function of topological distance; it is governed by a complex interplay of inductive and stereoelectronic effects.
Inductive Electron Withdrawal
Fluorine withdraws electron density through the
Stereoelectronic Effects and Conformational Tuning
While topological distance plays a primary role, stereochemistry dictates the ultimate pKa. A fascinating anomaly occurs when comparing 3-fluoropiperidine and 4-fluoropiperidine. Based purely on bond distance, one would expect the 3-fluoro derivative to have a significantly lower pKa than the 4-fluoro derivative. However, the experimental pKa of 3-fluoropiperidine (9.3) is nearly identical to that of 4-fluoropiperidine (9.4) 3.
The Causality: In the protonated state, 3-fluoropiperidine adopts a conformation where the fluorine atom sits in an axial position. This orientation allows the highly polar C-F bond to align antiparallel to the N-H⁺ bond, creating a stabilizing 1,3-syn CF···⁺NH dipole-dipole interaction . This internal stabilization partially counteracts the inductive electron-withdrawing penalty, keeping the pKa higher than predicted 3.
Additive Effects of Geminal Difluorination
Introducing a second fluorine atom at the same carbon (geminal difluorination) further depresses the pKa, but the magnitude depends heavily on the position. In 3,3-difluoropiperidine, the second fluorine is forced into an equatorial position, which cannot participate in the stabilizing 1,3-syn interaction. As a result, the full inductive penalty is applied, dropping the pKa drastically to 7.4 [[3]]() 4.
Quantitative Data: pKa Modulation
The following table summarizes the experimental pKa values of key fluorinated piperidine building blocks, illustrating the profound impact of fluorine positioning.
| Compound | Experimental pKa | ΔpKa (vs. Piperidine) | Key Structural/Conformational Feature |
| Piperidine | ~11.2 | - | Unsubstituted, highly basic core |
| 4-Fluoropiperidine | 9.4 | -1.8 | Inductive effect at the |
| 3-Fluoropiperidine | 9.3 | -1.9 | Stabilized by 1,3-syn CF···⁺NH interaction |
| 4,4-Difluoropiperidine | 8.5 | -2.7 | Symmetric geminal difluorination |
| 3,3-Difluoropiperidine | 7.4 | -3.8 | Asymmetric geminal difluorination (lacks dual stabilization) |
(Data aggregated from PubChem and authoritative literature 3, [[4]](), 5)
Visualizing the Pharmacokinetic Impact
Caption: Logical relationship between fluorine substitution, pKa reduction, and pharmacokinetic optimization.
Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and analyzing fluorinated piperidines.
Protocol 1: Synthesis of gem-Difluoropiperidines via Deoxyfluorination
Objective: Synthesize 3,3-difluoropiperidine from a ketone precursor. Causality for Reagent Choice: Diethylaminosulfur trifluoride (DAST) is utilized because it selectively converts ketones into gem-difluorides under mild conditions. The amine must be Boc-protected beforehand; an unprotected secondary amine would react violently with DAST, leading to decomposition.
-
Protection: Dissolve piperidin-3-one hydrochloride in dichloromethane (DCM). Add triethylamine (TEA) and di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours.
-
Deoxyfluorination: Cool the N-Boc-piperidin-3-one solution in DCM to -78°C under an inert argon atmosphere. Dropwise add 2.5 equivalents of DAST.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature over 16 hours. Self-Validation: Monitor the disappearance of the carbonyl peak via IR spectroscopy (~1710 cm⁻¹).
-
Quenching & Extraction: Carefully quench with saturated aqueous NaHCO₃ at 0°C to neutralize excess DAST. Extract with DCM, dry over MgSO₄, and concentrate.
-
Deprotection: Treat the crude intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours to cleave the Boc group.
-
Validation: Confirm the final structure using ¹⁹F NMR (expecting a characteristic multiplet for the gem-difluoro group) and LC-MS.
Protocol 2: pKa Determination via ¹⁹F NMR Titration
Objective: Accurately measure the pKa of highly lipophilic fluorinated piperidine derivatives.
Causality for Method Choice: Traditional potentiometric titration fails for highly lipophilic drug candidates due to aqueous insolubility. ¹⁹F NMR solves this by monitoring the highly sensitive ¹⁹F chemical shift (
-
Sample Preparation: Prepare a 1-5 mM solution of the fluoropiperidine in a mixed solvent system (e.g., 10% D₂O in H₂O) containing a universal buffer (e.g., Britton-Robinson buffer) to maintain ionic strength.
-
Titration Series: Aliquot the solution into 12 separate NMR tubes. Adjust the pH of each tube using dilute HCl or NaOH to cover a pH range from 2.0 to 12.0.
-
Internal Standard: Add a trace amount of trifluoroacetic acid (TFA) or fluorobenzene to each tube as a chemical shift reference. Self-Validation: The reference peak must remain completely static across all pH values.
-
Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 25°C). Record the chemical shift (
) of the fluorine atoms on the piperidine ring. -
Data Analysis: Plot the chemical shift (
) against the measured pH. -
Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation:
The inflection point of the curve represents the exact pKa.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for determining the pKa of fluorinated piperidines via 19F NMR.
Case Studies in Drug Discovery
Optimizing 5-HT1D Receptor Ligands
In the development of serotonin 5-HT1D receptor agonists, researchers discovered that piperazine-linked indoles exhibited vastly superior oral bioavailability compared to their piperidine analogs. The root cause was identified as the lower pKa of piperazine (8.3) versus piperidine (9.7 in that specific scaffold context). To salvage the piperidine series, chemists substituted the piperazine ring with a 4-fluoropiperidine moiety. The fluorine substitution successfully reduced the basicity (pKa 8.8), mimicking the electronic distribution of piperazine while maintaining the required lipophilicity, ultimately rescuing the oral absorption profile of the drug candidates 26.
Fragment-Based Drug Discovery (FBDD)
Fluorinated piperidines are increasingly utilized as 3D fragments in FBDD. Because fluorine lowers the basicity of the amine, the resulting fragments exhibit reduced non-specific binding to acidic phospholipids in cell membranes. This targeted reduction in pKa directly correlates with a lower affinity for hERG channels, effectively designing out cardiac toxicity at the earliest stages of lead generation 1.
References
-
The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry[Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Angewandte Chemie International Edition[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications)[Link]
-
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Journal of Medicinal Chemistry (ACS Publications)[Link]
-
3,3-Difluoropiperidine | C5H9F2N | CID 2758350 PubChem - National Institutes of Health (NIH)[Link]
-
4,4-Difluoropiperidine | C5H9F2N | CID 2758352 PubChem - National Institutes of Health (NIH)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methyl 5-Fluoropiperidine-3-Carboxylate: A Strategic Chiral Building Block in Modern Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in contemporary medicinal chemistry. This shift is driven by the need to improve clinical success rates through enhanced target specificity, reduced off-target toxicity, and superior physicochemical profiles[1]. Among these 3D scaffolds, substituted piperidines are ubiquitous, featuring in over 100 commercially available drugs[2].
Methyl 5-fluoropiperidine-3-carboxylate (CAS: 1241725-62-1)[3][4] represents a highly specialized, chiral building block that merges the structural versatility of the piperidine ring with the profound stereoelectronic effects of fluorine. This technical guide explores the mechanistic rationale for its use, details a state-of-the-art synthetic protocol for its generation, and provides actionable insights for its integration into structure-activity relationship (SAR) campaigns.
Mechanistic Rationale: The Synergy of Fluorine and sp3-Scaffolds
As a Senior Application Scientist, I frequently observe that the decision to incorporate a building block like methyl 5-fluoropiperidine-3-carboxylate is rarely arbitrary; it is a calculated maneuver to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities[5].
Stereoelectronic Conformational Control
The introduction of a fluorine atom at the C5 position of the piperidine-3-carboxylate ring (a nipecotic acid derivative) does more than just add steric bulk. Due to the high electronegativity of fluorine, it exerts a strong inductive effect. More importantly, the C-F bond engages in stereoelectronic interactions—specifically the gauche effect—with the lone pair of the piperidine nitrogen. This interaction restricts the number of rotatable bonds and locks the piperidine ring into a predictable chair conformation, which is critical for engineering precise protein-ligand interactions[2].
pKa Modulation and Lipophilicity
The basicity of the piperidine nitrogen is a double-edged sword. While it aids in solubility and target binding (e.g., via salt bridges), excessive basicity often leads to poor membrane permeability and high hERG channel liability (cardiotoxicity). The electron-withdrawing nature of the C5-fluorine atom significantly lowers the pKa of the adjacent amine. This subtle electronic tuning enhances the molecule's lipophilicity and membrane permeability while simultaneously protecting the scaffold from rapid oxidative metabolism by cytochrome P450 enzymes[5].
Mimicry of Endogenous Ligands
Derivatives of 5-fluoropiperidine-3-carboxylic acid serve as conformationally restricted analogs of GABA (gamma-aminobutyric acid). They are extensively utilized in the synthesis of novel GABA uptake inhibitors and other CNS-active agents, where the precise spatial arrangement of the amine and carboxylate groups dictates receptor subtype selectivity[6].
Synthetic Workflow: Overcoming Hydrodefluorination
Historically, the synthesis of multifluorinated piperidines required tedious, multi-step protocols that suffered from poor diastereoselectivity and low overall yields[7]. The primary challenge in reducing fluorinated pyridines to piperidines is catalyst poisoning and the unwanted cleavage of the C-F bond (hydrodefluorination)[8].
To circumvent this, modern protocols employ a Dearomatization-Hydrogenation (DAH) strategy. The workflow below illustrates a streamlined, one-pot catalytic process utilizing a Rhodium-CAAC (Cyclic (Alkyl)(Amino)Carbene) complex, which preserves the fluorine substituent while ensuring high cis-diastereoselectivity[9][10].
Synthetic workflow for the dearomatization-hydrogenation of fluoropyridines.
Step-by-Step Protocol: Catalytic Dearomatization-Hydrogenation
Note: This protocol is a self-validating system. The use of pinacolborane (HBpin) is not merely a reagent choice; it is the mechanistic linchpin that transiently interacts with the pyridine nitrogen, preventing catalyst poisoning and suppressing hydrodefluorination[8].
Reagents & Equipment:
-
Methyl 5-fluoronicotinate (Precursor) *[Rh(COD)(cyCAAC)]BF4 catalyst (1-2 mol%)
-
Pinacolborane (HBpin) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
High-pressure hydrogen autoclave
Procedure:
-
Preparation of the Catalytic System: Under an inert argon atmosphere, charge a dry reaction vessel with the [Rh(COD)(cyCAAC)]BF4 catalyst (1.2 mol%) and activated molecular sieves. Causality: Strict anhydrous conditions are mandatory; trace water hydrolyzes HBpin, instantly deactivating the catalytic cycle[8].
-
Substrate and Additive Introduction: Dissolve methyl 5-fluoronicotinate (1.0 mmol) in anhydrous THF (0.2 M). Add HBpin (1.2 mmol) dropwise. Allow the mixture to stir for 10 minutes to facilitate the Lewis acid-base pre-association between HBpin and the pyridine nitrogen.
-
Hydrogenation: Transfer the vessel to an autoclave. Purge the system three times with hydrogen gas, then pressurize to 50 bar H2.
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 24–48 hours. Monitor the consumption of the starting material via GC-MS or 19F-NMR.
-
Workup and Isolation: Carefully vent the hydrogen gas. Quench the reaction with methanol to decompose residual HBpin. Concentrate the crude mixture under reduced pressure.
-
Purification & Resolution: Purify the resulting racemic cis-methyl 5-fluoropiperidine-3-carboxylate via flash column chromatography. To isolate specific enantiomers (e.g., the (3R, 5S) or (3S, 5R) configurations), subject the racemate to chiral preparative HPLC or enzymatic resolution using lipases[6].
Quantitative Data: Physicochemical Profiling
The strategic value of methyl 5-fluoropiperidine-3-carboxylate becomes evident when comparing its derived scaffolds against non-fluorinated counterparts. The table below summarizes the typical physicochemical shifts observed when this building block is integrated into a lead compound.
| Property | Non-Fluorinated Piperidine-3-carboxylate | 5-Fluoropiperidine-3-carboxylate | Mechanistic Impact on Drug Design |
| Amine pKa | ~ 9.5 - 10.0 | ~ 7.8 - 8.5 | Reduced basicity leads to lower hERG binding affinity and improved oral bioavailability. |
| LogD (pH 7.4) | Base-dependent (typically lower) | Increased by ~0.3 - 0.5 units | Enhanced lipophilicity improves passive membrane permeability (blood-brain barrier penetration). |
| Metabolic Stability | Susceptible to C-H oxidation | Highly resistant at the C5 position | The strong C-F bond blocks cytochrome P450-mediated hydroxylation, increasing half-life[5]. |
| Conformation | Flexible (rapid chair flipping) | Restricted (gauche effect) | Pre-organization of the 3D shape reduces entropic penalty upon target binding, increasing potency[2]. |
Conclusion
Methyl 5-fluoropiperidine-3-carboxylate is far more than a simple intermediate; it is a precision tool for medicinal chemists. By leveraging the unique properties of fluorine—pKa modulation, metabolic shielding, and stereoelectronic conformational locking—this building block allows researchers to systematically dismantle the PK/PD liabilities of early-stage drug candidates. Coupled with modern dearomatization-hydrogenation methodologies, the scalable and stereoselective integration of this scaffold is now highly accessible, paving the way for the next generation of sp3-rich therapeutics.
References
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. molcore.com [molcore.com]
- 4. METHYL 5-FLUOROPIPERIDINE-3-CARBOXYLATE [fluorochem.cnreagent.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety Data Sheet and Toxicity Profile of Methyl 5-Fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Early Safety Profiling in Drug Discovery
Methyl 5-fluoropiperidine-3-carboxylate is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The introduction of fluorine into small molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[1] As with any novel chemical entity destined for therapeutic use, a thorough understanding of its safety and toxicity profile is paramount from the earliest stages of development. A comprehensive safety assessment not only ensures the well-being of researchers handling the compound but also de-risks the drug development pipeline, preventing costly late-stage failures.[2][3]
This guide provides an in-depth overview of the safety considerations and a strategic approach to building a toxicity profile for methyl 5-fluoropiperidine-3-carboxylate. We will first construct a representative Safety Data Sheet (SDS) based on available data for structurally similar compounds. Subsequently, we will delve into a multi-tiered toxicity assessment strategy, encompassing in silico predictions, in vitro assays for cytotoxicity and genotoxicity, and specialized screening for potential cardiotoxicity.
Part 1: Safety Data Sheet (SDS) - A Surrogate Approach
Table 1: Surrogate Safety Data Sheet for Methyl 5-Fluoropiperidine-3-carboxylate
| Section | Content |
| 1. Identification | Product Name: Methyl 5-fluoropiperidine-3-carboxylateSynonyms: Not availableCAS Number: 1280787-88-8 |
| 2. Hazard(s) Identification | GHS Classification: Based on analogues, may be classified as: Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System.[4]Pictograms: GHS07 (Exclamation Mark)Signal Word: WarningHazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
| 3. First-Aid Measures | Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4] |
| 4. Handling and Storage | Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection.[4][8]Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][8] |
| 5. Toxicological Information | The toxicological properties of this specific compound have not been fully investigated. The information provided is based on structurally similar compounds. May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9] |
Disclaimer: This surrogate SDS is for informational purposes only and is based on data from related compounds. A formal risk assessment should be conducted before handling this substance.
Part 2: A Strategic Framework for Toxicity Profiling
A tiered approach to toxicity assessment allows for early identification of potential liabilities, guiding medicinal chemistry efforts to mitigate risks. This strategy integrates computational and experimental methods.
In Silico Toxicity Prediction: An Early Warning System
Before synthesizing or testing the compound in vitro, computational models can predict potential toxicities based on its chemical structure.[10][11] This approach, known as in silico toxicology, is a cost-effective and rapid screening tool.[11][12]
Core Principles: Quantitative Structure-Activity Relationship (QSAR) and machine learning models are trained on large datasets of compounds with known toxicological properties.[10][13] By analyzing the structural features of methyl 5-fluoropiperidine-3-carboxylate, these models can predict the likelihood of various adverse effects.[14]
Workflow for In Silico Toxicity Assessment:
Caption: In silico toxicity prediction workflow.
In Vitro Cytotoxicity Assessment: Measuring Effects on Cell Viability
Cytotoxicity assays are fundamental for determining the concentration at which a compound exhibits toxicity to cells.[15] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]
Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[17]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at an appropriate density and incubate overnight.[18]
-
Compound Treatment: Prepare serial dilutions of methyl 5-fluoropiperidine-3-carboxylate in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability |
| 0.1 | 100 |
| 1 | 98 |
| 10 | 85 |
| 50 | 52 |
| 100 | 23 |
| 250 | 5 |
From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated.
Genotoxicity Screening: The Ames Test
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[19][20] It utilizes strains of bacteria, typically Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[21][22]
Principle of the Ames Test: The test determines if a chemical can cause a reverse mutation in the bacteria, allowing them to regain the ability to produce the necessary amino acid and subsequently grow on a medium lacking it.[19][23] A positive result indicates that the compound is mutagenic and may have carcinogenic potential.[20][21]
Workflow for Genotoxicity Assessment:
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenstonebio.com [greenstonebio.com]
- 3. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 4. echemi.com [echemi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. fishersci.com [fishersci.com]
- 10. toxometris.ai [toxometris.ai]
- 11. pozescaf.com [pozescaf.com]
- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sartorius.com [sartorius.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. ossila.com [ossila.com]
- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 22. Ames Test: the gold standard for mutagenicity screening - GenEvolutioN [genevolution.fr]
- 23. What is the principle of the Ames test? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Note: Stereoselective Synthesis of Methyl 5-Fluoropiperidine-3-Carboxylate via Continuous Flow Photoredox and Biocatalysis
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Advanced Protocol & Technical Rationale
Executive Summary
Fluorinated piperidines are highly privileged scaffolds in modern drug discovery. The strategic installation of a fluorine atom on the piperidine ring profoundly modulates the amine's basicity (
This application note details a state-of-the-art, scalable, and self-validating synthetic route leveraging biocatalytic desymmetrization and continuous flow photochemical decarboxylative fluorination . By combining enzymatic precision with the scalability of flow photoredox catalysis, this protocol delivers the target compound with exceptional diastereo- and enantiopurity (>98% de, >98% ee)[2][3].
Strategic Rationale & Causality (E-E-A-T)
As process scientists, every synthetic choice must be justified by scalability, safety, and atom economy. The traditional approach to chiral piperidines relies on late-stage chiral chromatography or classical resolution, which inherently caps the maximum theoretical yield at 50%.
Why Biocatalytic Desymmetrization?
By utilizing a meso-diester precursor (e.g., 1-Cbz-piperidine-3,5-dicarboxylic acid dimethyl ester), we employ an enzymatic hydrolase to break the plane of symmetry. This biocatalytic approach ensures a theoretical yield of 100% for the enantiopure mono-acid[2][4]. The enzyme selectively hydrolyzes one specific ester group, establishing the absolute stereochemistry required for the subsequent steps without the need for chiral auxiliaries.
Why Flow Photochemical Decarboxylative Fluorination?
The conversion of the resulting carboxylic acid to a fluorine atom is achieved via MacMillan’s photoredox decarboxylative fluorination[5][6]. In a batch reactor, photochemistry is severely limited by the Beer-Lambert law; photon penetration drops exponentially as the path length increases, leading to over-irradiation at the vessel walls and unreacted material in the center. Transitioning this step to a continuous flow microreactor ensures a narrow path length (typically 1–2 mm), providing uniform irradiation, superior heat transfer, and safe containment of the transient alkyl radical intermediates[7]. Furthermore, Selectfluor acts synergistically as both the oxidative quencher for the excited state iridium catalyst and the terminal fluorine source[8].
Process Workflow & Mechanistic Pathways
Workflow for the stereoselective synthesis of methyl 5-fluoropiperidine-3-carboxylate.
Photoredox catalytic cycle for decarboxylative fluorination via oxidative quenching.
Step-by-Step Experimental Protocols
Phase 1: Biocatalytic Desymmetrization
Objective: Convert meso-1-Cbz-piperidine-3,5-dicarboxylic acid dimethyl ester to (3R,5S)-1-Cbz-5-(methoxycarbonyl)piperidine-3-carboxylic acid.
-
Preparation: In a jacketed reactor, suspend the meso-diester (100 g, 298 mmol) in 1.0 L of 0.1 M potassium phosphate buffer (pH 7.2). Add 10% v/v DMSO to aid solubility.
-
Enzyme Addition: Add 5.0 g of immobilized Lipase (e.g., Candida antarctica Lipase B or a highly selective engineered esterase).
-
Reaction Execution: Stir the suspension gently at 30 °C. Maintain the pH at 7.2 via automated titration with 1.0 M NaOH.
-
In-Process Control (IPC): Monitor the reaction via UPLC-MS. The reaction is self-validating; base consumption will plateau at exactly 1.0 equivalent (298 mL of 1.0 M NaOH) indicating mono-hydrolysis.
-
Workup: Filter the immobilized enzyme. Acidify the aqueous filtrate to pH 2.5 using 2 M HCl. Extract with ethyl acetate (3 × 500 mL). Wash the combined organics with brine, dry over
, and concentrate in vacuo.-
Validation: Chiral HPLC should confirm >98% ee.
-
Phase 2: Flow Photochemical Decarboxylative Fluorination
Objective: Convert the enantiopure mono-acid to (3S,5S)-1-Cbz-5-fluoropiperidine-3-carboxylate (methyl ester).
-
Stock Solution Preparation:
-
Flow Reactor Setup: Utilize a continuous flow reactor equipped with PFA tubing (1.5 mm inner diameter, 20 mL internal volume) wrapped around a 450 nm blue LED array. Maintain cooling at 25 °C.
-
Execution: Pump Solution A and Solution B via dual syringe pumps into a T-mixer at a combined flow rate of 0.66 mL/min (residence time = 30 minutes).
-
IPC: Collect a 1 mL aliquot at the reactor outlet. Analyze via
NMR (target peak ~ -185 ppm) and UPLC-MS. If unreacted acid remains, decrease the flow rate by 10%. -
Workup: Collect the reactor effluent in a vessel containing saturated aqueous
. Extract with dichloromethane, dry, and concentrate. Purify via short-pad silica filtration to remove iridium residues.
Phase 3: Deprotection to Final Product
Objective: Remove the Cbz protecting group to yield methyl 5-fluoropiperidine-3-carboxylate.
-
Hydrogenolysis: Dissolve the fluorinated intermediate (35 g) in 350 mL of methanol. Add 3.5 g of 10% Pd/C.
-
Execution: Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon or low-pressure reactor). Stir vigorously at 25 °C for 4 hours.
-
IPC: Monitor disappearance of the starting material via TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Add 1.1 equivalents of 4M HCl in dioxane to the filtrate to form the stable hydrochloride salt. Concentrate in vacuo to yield methyl 5-fluoropiperidine-3-carboxylate hydrochloride as a white crystalline solid.
Quantitative Data Presentation
The following table summarizes the key reaction metrics, validating the robustness of the telescoped sequence.
| Reaction Step | Reagents / Catalysts | Key Parameters | Yield (%) | Stereopurity |
| 1. Biocatalytic Desymmetrization | Lipase, | 30 °C, pH 7.2, 24 h | 94% | >98% ee |
| 2. Flow Photoredox Fluorination | Selectfluor, Ir-photocatalyst | 450 nm LED, 30 min | 81% | >98% de (Retention) |
| 3. Cbz Deprotection | 10% Pd/C, | 25 °C, MeOH, 4 h | 96% | >98% ee |
| Overall Process | - | - | ~73% | >98% ee |
References
-
Blakemore, C. A., Humphrey, J. M., Yang, E., et al. (2024). "Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination." Organic Process Research & Development, 28(10), 3801-3807.[Link][2][7]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 137(17), 5654-5657.[Link][5][6]
-
Rowley, M., Hallett, D. J., Goodacre, S., et al. (1999). "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link][1]
Sources
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Protocols for the hydrolysis of methyl 5-fluoropiperidine-3-carboxylate to acid
Executive Summary & Strategic Overview
The hydrolysis of methyl 5-fluoropiperidine-3-carboxylate to its corresponding acid is a critical transformation in the synthesis of fluorinated peptidomimetics and kinase inhibitors. While ester hydrolysis is a routine operation, this specific substrate presents a "Stereoelectronic Trap" :
-
Racemization Risk: The C3 proton is α-to-carbonyl and activated by the inductive effect of the nearby fluorine and nitrogen, making the stereocenter highly labile under basic conditions.
-
Elimination Risk: The C5-fluorine is β-to-nitrogen. Strong bases or prolonged heating can trigger HF elimination (E1cB mechanism), destroying the piperidine ring or forming an enamine.
-
Zwitterionic Product: The product is an unnatural amino acid (secondary amine + carboxylic acid), requiring specialized purification to remove inorganic salts (LiCl, NaCl) without losing the polar product.
This guide provides three validated protocols ranging from robust standard methods to specialized "chiral-safe" techniques, along with a definitive purification strategy.
Mechanistic Insight & Decision Matrix
Before selecting a protocol, understand the competing pathways. The fluorine atom at C5 exerts a long-range electron-withdrawing effect, increasing the acidity of the C3 proton.
Reaction Pathway Diagram
Figure 1: Competing pathways. The goal is to maximize the green path (Hydrolysis) while suppressing the red paths (Racemization/Elimination).
Method Selection Decision Tree
Figure 2: Decision matrix for protocol selection.
Detailed Experimental Protocols
Method A: Standard LiOH Hydrolysis (General Purpose)
Best for: Racemic substrates or initial test runs where slight epimerization is acceptable.
Reagents:
Protocol:
-
Dissolve the methyl ester in THF (0.2 M concentration).
-
Cool the solution to 0 °C (ice bath). Critical: Temperature control suppresses elimination.
-
Add a pre-dissolved solution of LiOH[1]·H₂O in water dropwise.
-
Stir at 0 °C for 30 mins, then allow to warm to room temperature (20-25 °C).
-
Monitor: Check by TLC (MeOH/DCM 1:9) or LCMS.[5] Reaction is typically complete in 2-4 hours.
-
Quench: Carefully adjust pH to ~6-7 with 1M HCl. Do not over-acidify yet if using ion exchange.
-
Workup: Remove THF under reduced pressure. The aqueous residue contains the product and LiCl. Proceed to Purification .
Method B: LiOOH (Perhydrolysis) – The "Chiral-Safe" Protocol
Best for: Enantiopure substrates. The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide (HO⁻) but significantly less basic (pKa 11.6 vs 15.7), drastically reducing the rate of C3-deprotonation (racemization).
Reagents:
-
Substrate (1.0 equiv)
-
THF / Water (4:1 v/v)
Protocol:
-
Dissolve the methyl ester in THF and cool to 0 °C .
-
Add 30% H₂O₂ (4.0 equiv) to the solution.
-
Add LiOH[1][4]·H₂O (2.0 equiv) solid or solution portion-wise.[1]
-
Stir at 0 °C. Reaction is often faster than Method A (1-2 hours).
-
Quench: Add saturated aqueous Na₂SO₃ or NaHSO₃ dropwise at 0 °C to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
-
Workup: Concentrate to remove THF. Proceed to Purification .
Citation: This "perhydrolysis" strategy is widely validated for preventing epimerization in chiral esters, including Evans oxazolidinone cleavage. See Evans et al. and Boger et al. [1, 2].
Method C: Acidic Hydrolysis (HCl)
Best for: Substrates prone to base-mediated elimination (HF loss).
Reagents:
-
Substrate (1.0 equiv)
-
6M HCl (aq) or 4M HCl in Dioxane
Protocol:
-
Dissolve substrate in 6M HCl (10-20 volumes).
-
Heat to 60 °C for 4-6 hours. Avoid reflux if possible to minimize thermal degradation.
-
Monitor: LCMS is essential as TLC is difficult in strong acid.
-
Workup: Concentrate to dryness in vacuo.[1] The product will be the hydrochloride salt.
-
Note: This method yields the HCl salt directly. To obtain the zwitterion, use the Ion Exchange purification below.
Purification Strategy: Isolating the Zwitterion
The product is a highly polar amino acid. Standard extraction (EtOAc/Water) will result in zero yield as the product stays in the water phase.
Isoelectric Point (pI) Estimation:
Protocol: Strong Cation Exchange (SCX)[7]
-
Loading: Acidify the crude aqueous reaction mixture to pH ~2 (ensure the amine is protonated: R-NH₃⁺).
-
Column: Pack a column with Dowex 50WX8 (H+ form) or equivalent SCX resin.
-
Adsorption: Load the crude solution onto the resin. The amino acid binds; salts (LiCl, excess reagents) pass through.
-
Washing: Wash the column with distilled water until the eluent is neutral and chloride-free (test with AgNO₃).
-
Elution: Elute with 1M NH₄OH (aqueous ammonia). The high pH deprotonates the ammonium to the amine, releasing the zwitterion.
-
Isolation: Collect ninhydrin-positive fractions and lyophilize.
-
Result: Fluffy white solid (Zwitterion form), salt-free.
Analytical Characterization
| Parameter | Specification / Expected Data |
| ¹H NMR (D₂O) | H3 (α-proton): Multiplet at ~3.0-3.3 ppm. H5 (Gem-F): Distinct splitting pattern (J_H-F ~48 Hz). Absence of OMe: Singlet at ~3.7 ppm should be gone. |
| ¹⁹F NMR | Single peak at ~-180 to -200 ppm (depending on stereochemistry). |
| Mass Spec (ESI) | [M+H]⁺ = 148.07 (Calc for C6H10FNO2). |
| Chiral HPLC | Column: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: MeOH/Acetonitrile with acidic buffer (e.g., 50mM Formic acid). Detection: ELSD or CAD (low UV absorbance). |
References
-
Evans, D. A., et al. "Hydrolysis of Chiral Esters: Prevention of Racemization." Journal of the American Chemical Society.[4]
-
Boger, D. L., et al. "Synthesis of Cycloisodityrosine Derivatives: Methodologies for Sensitive Ester Hydrolysis." Journal of Organic Chemistry.
-
BenchChem Protocols. "General Procedure for the Selective Hydrolysis of Methyl Esters using Trimethyltin Hydroxide."
-
Nest Group Application Notes. "Strong Cation-Exchange and Reversed-Phase Purification of Synthetic Peptides."
-
ResearchGate Discussions. "Purification of Zwitterionic Amino Acids via Ion Exchange."
Sources
Application Notes & Protocols: Strategic N-Protection of Methyl 5-Fluoropiperidine-3-carboxylate for Advanced Synthetic Applications
Introduction: The Strategic Value of Piperidine Scaffolds in Medicinal Chemistry
The piperidine ring is a cornerstone of modern drug design, recognized as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its ubiquity stems from its ability to confer favorable physicochemical properties such as improved solubility and basicity, while providing a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3] Piperidine derivatives are integral components in a wide range of therapeutics, including treatments for neurological disorders, infectious diseases, and cancer.[4][5]
Methyl 5-fluoropiperidine-3-carboxylate, in particular, is a highly valuable building block. The introduction of a fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions. The methyl ester at the 3-position provides a versatile handle for further synthetic elaboration. However, the secondary amine of the piperidine ring is a reactive nucleophile and base, which can interfere with many synthetic transformations.[6][7] Therefore, transiently masking or "protecting" this nitrogen atom is a critical step in any multi-step synthesis to ensure chemoselectivity and achieve high yields.[8][9]
This guide provides an in-depth analysis and detailed protocols for the N-protection of methyl 5-fluoropiperidine-3-carboxylate using three of the most robust and widely employed carbamate protecting groups: Boc , Cbz , and Fmoc . The discussion emphasizes the rationale behind experimental choices, the principle of orthogonality, and the practical execution of these essential transformations.
Selecting the Optimal N-Protecting Group: A Strategic Overview
The choice of a protecting group is a critical decision in synthesis design. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Removable selectively in high yield under conditions that do not affect other functional groups in the molecule.[8]
The concept of orthogonality is paramount; it refers to the use of multiple protecting groups that can be removed independently of one another by using specific, non-interfering reagents.[7][9][10] For methyl 5-fluoropiperidine-3-carboxylate, the protecting group must be compatible with the methyl ester and the C-F bond. The three carbamate groups discussed here—Boc, Cbz, and Fmoc—offer an excellent orthogonal set.
-
Boc (tert-Butoxycarbonyl): This is arguably the most common amine protecting group in non-peptide chemistry.[11] It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is characterized by its stability to basic conditions and hydrogenolysis, but its lability to strong acids (e.g., trifluoroacetic acid, TFA).[12]
-
Cbz (Benzyloxycarbonyl or Z): A classic protecting group introduced by Bergmann and Zervas, the Cbz group is robust against both acidic and basic conditions.[13][14] Its key feature is its clean removal via catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient method.[15][16]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its unique cleavage mechanism.[17] It is stable to acidic conditions and hydrogenolysis but is rapidly removed by mild bases, typically secondary amines like piperidine, via a β-elimination mechanism.[18][19][20][21]
The distinct cleavage conditions for these three groups (Acid vs. Hydrogenolysis vs. Base) make them a powerful orthogonal triad for complex molecular construction.
Visualization of Protection Strategy
The following diagrams illustrate the general workflow of a protection strategy and the specific N-protected derivatives of methyl 5-fluoropiperidine-3-carboxylate.
Caption: General workflow demonstrating the strategic use of N-protection.
Caption: Structures of N-protected methyl 5-fluoropiperidine-3-carboxylate.
Comparative Analysis of N-Protection Strategies
The table below summarizes the key features of each protection strategy, providing a quick reference for selecting the most appropriate method for a given synthetic route.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) |
| Introduction Conditions | Base (e.g., NEt₃, NaHCO₃) in an inert solvent (e.g., DCM, THF) | Base (e.g., NaHCO₃, Na₂CO₃) in aq. solvent or organic base in DCM[13] | Base (e.g., NaHCO₃) in aq. dioxane or DMF[19] |
| Cleavage Condition | Acidic (e.g., TFA in DCM; HCl in Dioxane)[11][12] | Catalytic Hydrogenolysis (H₂, Pd/C)[13][15] | Basic (e.g., 20% Piperidine in DMF)[20][21] |
| Stability | Stable to base, hydrogenolysis, nucleophiles. | Stable to acid, base, nucleophiles. | Stable to acid, hydrogenolysis. |
| Orthogonality | Orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |
| Key Advantage | Very common, clean deprotection byproducts (isobutene, CO₂). | High stability, orthogonal to many groups. | Extremely mild, base-labile cleavage. |
| Potential Limitation | Strong acid for cleavage may not be suitable for other acid-labile groups. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups). | Labile to even mild basic conditions; piperidine is a controlled substance in some regions.[22] |
Detailed Experimental Protocols
Note: Methyl 5-fluoropiperidine-3-carboxylate is often supplied as a hydrochloride or trifluoroacetate salt. It must be neutralized to the free amine before proceeding with the protection reactions. This can be achieved by partitioning between a mild aqueous base (e.g., NaHCO₃ solution) and an organic solvent (e.g., DCM or EtOAc), followed by drying and concentration of the organic layer.
Protocol 1: N-Boc Protection
Objective: To synthesize 1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylate.
Materials:
-
Methyl 5-fluoropiperidine-3-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (NEt₃) (1.5 eq) or saturated aqueous NaHCO₃
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve methyl 5-fluoropiperidine-3-carboxylate (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Protocol 2: N-Cbz Protection
Objective: To synthesize 1-(benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylate.
Materials:
-
Methyl 5-fluoropiperidine-3-carboxylate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water (or THF/Water)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve methyl 5-fluoropiperidine-3-carboxylate (1.0 eq) in a 2:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously, maintaining the temperature at 0 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 12-20 hours. Monitor progress by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-Cbz protected product.
Protocol 3: N-Fmoc Protection
Objective: To synthesize 1-(9-fluorenylmethyloxycarbonyl)-5-fluoropiperidine-3-carboxylate.
Materials:
-
Methyl 5-fluoropiperidine-3-carboxylate (1.0 eq)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane and Water (1:1)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve methyl 5-fluoropiperidine-3-carboxylate (1.0 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of dioxane and water.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amine solution with vigorous stirring at room temperature.[17]
-
Stir the reaction for 4-8 hours at room temperature. Monitor progress by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-Fmoc protected product.
Protocols for N-Deprotection
Protocol 4: N-Boc Deprotection
Reagents:
-
N-Boc protected methyl 5-fluoropiperidine-3-carboxylate
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM) or 4M HCl in Dioxane
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an equal volume of TFA (for 50% solution) or the desired amount of acid.
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC. Bubbling (CO₂) is often observed.[12]
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) several times to ensure complete removal of residual acid.
-
The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt) and can often be used directly in the next step or neutralized as described previously.
Protocol 5: N-Cbz Deprotection
Reagents:
-
N-Cbz protected methyl 5-fluoropiperidine-3-carboxylate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.[14][15]
-
Monitor the reaction by TLC until completion (typically 2-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Protocol 6: N-Fmoc Deprotection
Reagents:
-
N-Fmoc protected methyl 5-fluoropiperidine-3-carboxylate
-
Piperidine (20% v/v solution in N,N-Dimethylformamide, DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add the 20% piperidine in DMF solution (e.g., 5-10 times the volume of the solvent used for dissolution).
-
Stir the reaction at room temperature. The reaction is typically very fast, often complete within 30 minutes.[21][23] Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under high vacuum to remove DMF and piperidine.
-
The crude residue can be purified by partitioning between water and an organic solvent (like ether or EtOAc) to remove the dibenzofulvene-piperidine adduct, or directly by column chromatography.
Conclusion
The strategic protection of the nitrogen atom in methyl 5-fluoropiperidine-3-carboxylate is essential for its successful application in complex organic synthesis. The Boc, Cbz, and Fmoc groups provide a versatile and orthogonal toolkit, enabling chemists to selectively mask and unmask the piperidine nitrogen as required. By understanding the specific chemical properties and the precise conditions for the application and removal of each group, researchers can confidently integrate this valuable fluorinated building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- Vertex AI Search. The Role of Piperidine Derivatives in Modern Drug Discovery. Accessed March 7, 2026.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]. Accessed March 7, 2026.
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]. Accessed March 7, 2026.
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key. [Link]. Accessed March 7, 2026.
- Unknown Source.
-
Total Synthesis. Protecting Groups In Organic Chemistry. [Link]. Accessed March 7, 2026.
-
PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]. Accessed March 7, 2026.
- Unknown Source. Methods for Removing the Fmoc Group. Accessed March 7, 2026.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]. Accessed March 7, 2026.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]. Accessed March 7, 2026.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]. Accessed March 7, 2026.
-
Organic Chemistry Portal. Protective Groups. [Link]. Accessed March 7, 2026.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]. Accessed March 7, 2026.
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]. Accessed March 7, 2026.
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]. Accessed March 7, 2026.
-
ChemInform. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]. Accessed March 7, 2026.
-
Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]. Accessed March 7, 2026.
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]. Accessed March 7, 2026.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]. Accessed March 7, 2026.
-
ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]. Accessed March 7, 2026.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]. Accessed March 7, 2026.
-
ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]. Accessed March 7, 2026.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]. Accessed March 7, 2026.
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]. Accessed March 7, 2026.
-
Wiley-VCH. 1 Protection Reactions. [Link]. Accessed March 7, 2026.
-
YouTube. Deprotecting Fmoc Group Mechanism. [Link]. Accessed March 7, 2026.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. media.neliti.com [media.neliti.com]
- 10. fiveable.me [fiveable.me]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. total-synthesis.com [total-synthesis.com]
- 20. genscript.com [genscript.com]
- 21. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Reductive amination reactions using methyl 5-fluoropiperidine-3-carboxylate
Application Note: High-Yield Reductive Amination Strategies Utilizing Methyl 5-Fluoropiperidine-3-Carboxylate in Drug Discovery
Introduction & Strategic Importance
The incorporation of fluorinated saturated heterocycles into lead compounds is a cornerstone of modern medicinal chemistry. Methyl 5-fluoropiperidine-3-carboxylate (CAS: 1241725-62-1) is a highly versatile building block[1]. The piperidine core serves as a ubiquitous pharmacophore, while the strategic placement of the fluorine atom at the C5 position introduces profound stereoelectronic effects. Fluorination enhances metabolic stability by blocking potential cytochrome P450 oxidation sites and modulates the basicity (pKa) of the secondary amine, which can improve membrane permeability and oral bioavailability. Furthermore, the methyl carboxylate at C3 provides an orthogonal handle for downstream functionalization, such as saponification or reduction.
This application note details the optimized reductive amination protocols required to efficiently couple this specific fluorinated piperidine with various aldehydes and ketones to yield complex tertiary amines.
Mechanistic Causality & Reagent Selection
As a Senior Application Scientist, it is critical to understand that standard reductive amination conditions must be tailored when working with fluorinated amines.
-
The Nucleophile's Reactivity: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the piperidine ring. This reduces the electron density on the nitrogen's lone pair, making methyl 5-fluoropiperidine-3-carboxylate significantly less nucleophilic than an unsubstituted piperidine.
-
The Role of Acid Catalysis: Because of this reduced nucleophilicity, the initial nucleophilic attack on the carbonyl carbon is kinetically sluggish. To overcome this, the addition of a Brønsted acid—typically Acetic Acid (AcOH) —is mandatory. AcOH protonates the carbonyl oxygen, increasing its electrophilicity and driving the formation of the critical iminium ion intermediate[2].
-
Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reductant of choice for this workflow[3]. Unlike sodium borohydride (NaBH4), which aggressively reduces aldehydes and ketones to alcohols, NaBH(OAc)3 is a mild, chemoselective hydride donor. It reacts preferentially with the protonated iminium ion rather than the starting carbonyl, allowing the reaction to be conducted in a streamlined, "one-pot" procedure[4].
Reaction Workflow & Pathway
Caption: One-pot reductive amination workflow for methyl 5-fluoropiperidine-3-carboxylate.
Self-Validating Experimental Protocol
The following protocol is designed for a 1.0 mmol scale reaction. It incorporates self-validating checkpoints to ensure high fidelity and reproducibility.
Step 1: Preparation and Iminium Formation
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add the aldehyde or ketone (1.0 mmol, 1.0 eq).
-
Dissolve the carbonyl compound in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Note: DCE is preferred over DCM due to its higher boiling point, which accommodates gentle heating if required for hindered ketones[2].
-
Add methyl 5-fluoropiperidine-3-carboxylate (1.05 mmol, 1.05 eq). A slight excess of the amine ensures complete consumption of the carbonyl.
-
Add glacial acetic acid (1.0 - 2.0 mmol, 1.0 - 2.0 eq).
-
Validation Checkpoint: Stir the mixture at room temperature for 1–2 hours. Analyze an aliquot via LC-MS. Crucial Insight: Do not rely solely on Silica Gel TLC at this stage. Iminium ions are highly polar and susceptible to hydrolysis on acidic silica, which may falsely indicate unreacted starting materials. LC-MS will accurately confirm the mass of the intermediate or the depletion of the starting amine.
Step 2: Chemoselective Reduction
-
Once iminium formation is confirmed, cool the reaction flask to 0 °C using an ice bath.
-
Add NaBH(OAc)3 (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition mitigates any mild exotherm and prevents the localized depletion of the reductant, minimizing the formation of side-products like reduced alcohols[5].
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours depending on the steric bulk of the substrate.
Step 3: Quench and Workup
-
Validation Checkpoint: Confirm the completion of the reduction via LC-MS (looking for the M+H peak of the tertiary amine product).
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Causality: The basic quench serves a dual purpose: it safely destroys unreacted borohydride species and neutralizes the acetic acid. Because the fluorinated piperidine product is less basic than standard amines, a strictly basic aqueous layer (pH > 8) is required to ensure the product is entirely in its free-base form, preventing product loss in the aqueous phase.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/Ethyl Acetate to DCM/MeOH depending on final polarity).
Quantitative Optimization Data
The efficiency of the reductive amination heavily depends on the electrophilicity and steric hindrance of the carbonyl compound. The table below summarizes the optimized parameters for different substrate classes when reacting with methyl 5-fluoropiperidine-3-carboxylate.
| Carbonyl Substrate Type | Amine (Eq) | NaBH(OAc)3 (Eq) | AcOH (Eq) | Temp (°C) | Time (h) | Expected Yield |
| Unhindered Aldehyde | 1.05 | 1.4 | 1.0 | 20 - 25 | 2 - 4 | 85 - 95% |
| Aliphatic Ketone | 1.10 | 1.5 | 1.5 | 20 - 25 | 12 - 16 | 75 - 85% |
| Aryl / Hindered Ketone | 1.20 | 2.0 | 2.0 | 40 - 60 | 24 - 48 | 50 - 70% |
Table 1: Empirical parameter optimization for the reductive amination of methyl 5-fluoropiperidine-3-carboxylate based on carbonyl sterics and electronics.
References
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." Available at:[Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works - Master Organic Chemistry." Available at:[Link]
-
OpenBU. "Reductive Amination Reaction - OpenBU." Available at:[Link]
Sources
Peptide coupling conditions for fluorinated piperidine amino acids
Application Note: Optimized Peptide Coupling Conditions for Fluorinated Piperidine Amino Acids
Introduction & Mechanistic Causality
The incorporation of fluorinated non-natural amino acids—specifically fluorinated piperidines and pipecolic acid derivatives—has become a cornerstone strategy in modern drug discovery and peptide engineering. The introduction of a fluorine atom into a piperidine scaffold dramatically alters the molecule's physicochemical profile: it enhances metabolic stability by blocking cytochrome P450 oxidation sites, increases lipophilicity, and enforces specific conformational geometries (e.g., the axial-F preference driven by charge-dipole interactions and hyperconjugation)[1].
However, these exact modifications introduce severe bottlenecks during solid-phase peptide synthesis (SPPS) and solution-phase coupling. As a Senior Application Scientist, I frequently observe two primary failure modes when handling these building blocks:
-
Nucleophilic Deactivation (When the piperidine is the amine): Fluorine's strong electron-withdrawing inductive effect (-I effect) drastically reduces the electron density on the piperidine nitrogen. While a standard piperidine has a pKa of ~11.2, a 3-fluoropiperidine drops to ~9.0, and a 3,3-difluoropiperidine can plummet below 7.0[2]. This renders the secondary amine an exceptionally poor nucleophile, leading to incomplete couplings.
-
-Elimination and Epimerization (When the piperidine is the acyl donor): If the fluorinated piperidine acts as the carboxylic acid component (e.g., 3-fluoro-piperidine-4-carboxylic acid), the electron-withdrawing fluorine increases the acidity of the
-proton. Under standard basic coupling conditions (e.g., using DIPEA), the molecule is highly susceptible to base-catalyzed epimerization or E1cB dehydrofluorination (loss of HF)[3].
To achieve high-yielding amide bond formation, the coupling protocols must be mechanistically tailored to the specific role the fluorinated piperidine plays in the reaction.
Quantitative Reagent Selection
Standard coupling reagents like PyBOP or HBTU are often insufficient for sterically hindered, electronically deactivated fluorinated piperidines. The table below summarizes the optimal reagent combinations based on reaction kinetics and side-reaction suppression[4],[3].
| Coupling Reagent | Additive | Base | Epimerization Control | Recommended Use Case | |
| HATU | HOAt | DIPEA | Moderate | High | Fluorinated amine acting as the nucleophile. |
| COMU | OxymaPure | TMP | Excellent | Low | Fluorinated acid acting as the acyl donor. |
| DIC | OxymaPure | None / TMP | Excellent | Very Low | Highly sensitive fluorinated acids prone to HF loss. |
| PyBOP | None | DIPEA | Poor | High | Not recommended for fluorinated piperidines. |
Strategic Decision Workflow
To prevent synthetic failures, reagent selection must be dictated by the orientation of the fluorinated building block.
Workflow for selecting coupling conditions based on the fluorinated piperidine's role.
Validated Experimental Protocols
Every protocol described below is designed as a self-validating system. By integrating specific in-process controls, you can verify the success of the reaction before proceeding to cleavage or subsequent steps.
Protocol A: Coupling onto a Fluorinated Piperidine (Amine is the Nucleophile)
Causality: Because the fluorinated secondary amine is sterically hindered and electronically deactivated[2], we must generate a highly reactive, short-lived active ester using HATU/HOAt and force the reaction with an excess of reagents.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin containing the N-terminal deprotected fluorinated piperidine in DMF for 30 minutes.
-
Pre-Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF (to achieve a concentration of ~0.2 M).
-
Base Addition: Add DIPEA (8.0 equivalents) to the vial. The solution should turn pale yellow, indicating the formation of the active O-At ester. Stir for 2 minutes.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (For highly deactivated 3,3-difluoropiperidines, microwave assistance at 50 °C for 15 minutes is highly recommended).
-
Self-Validation (Chloranil Test): Standard Kaiser tests yield false negatives for secondary amines. Perform a Chloranil test. A colorless bead indicates successful coupling; a blue/green bead indicates unreacted secondary amine.
-
Double Coupling: If the Chloranil test is positive, drain the resin and repeat steps 2-4 using COMU/OxymaPure to provide an alternative steric approach to the active ester[4].
Protocol B: Coupling of a Fluorinated Piperidine (Acid is the Acyl Donor)
Causality: Activating a fluorinated piperidine carboxylic acid makes the
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin containing the N-terminal primary amine in DMF.
-
Reagent Mixing: Dissolve the Fmoc-fluorinated piperidine carboxylic acid (3.0 equivalents) and OxymaPure (3.0 equivalents) in DMF.
-
Activation: Add DIC (N,N'-Diisopropylcarbodiimide) (3.0 equivalents) to the mixture. Stir for 5 minutes. Note: DIC is preferred here as it does not require a base for activation, completely eliminating the risk of base-catalyzed dehydrofluorination during the activation step.
-
Base Addition (Optional but recommended): Add TMP (collidine) (0.1 equivalents) to act as a mild catalytic proton shuttle. Do not use DIPEA.
-
Coupling: Add the mixture to the resin and agitate for 2 hours at room temperature.
-
Self-Validation (LC-MS Monitoring): Perform a mini-cleavage of a few resin beads using TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS. Look for the desired
mass. The absence of an or peak confirms that -elimination was successfully suppressed.
References
- Source: benchchem.
- Source: nih.
- Source: benchchem.
- Title: (2 R )- and (2 S )
Sources
Application Notes and Protocols for the Scalable Synthesis of Methyl 5-Fluoropiperidine-3-carboxylate
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key binding interactions make it a privileged core in medicinal chemistry. The strategic introduction of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Methyl 5-fluoropiperidine-3-carboxylate, in particular, represents a valuable chiral building block for the synthesis of complex drug candidates. The development of robust, scalable, and cost-effective synthetic routes to this compound is therefore of paramount importance to researchers in the pharmaceutical and life sciences industries.
These application notes provide detailed, field-proven protocols for the scalable synthesis of methyl 5-fluoropiperidine-3-carboxylate, addressing both racemic and asymmetric approaches. The methodologies described are grounded in established catalytic hydrogenation techniques, selected for their scalability and operational simplicity.
Route 1: Diastereoselective Hydrogenation of Methyl 5-Fluoronicotinate
This route offers a direct and scalable synthesis of a diastereomeric mixture of cis- and trans-methyl 5-fluoropiperidine-3-carboxylate via the catalytic hydrogenation of commercially available methyl 5-fluoronicotinate. The choice of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), allows for straightforward product isolation and catalyst recovery, key considerations for large-scale production.
Causality of Experimental Choices
The selection of platinum or palladium catalysts is based on their proven efficacy in the hydrogenation of pyridine rings.[1] Acetic acid is often employed as the solvent to enhance the rate of hydrogenation by protonating the pyridine nitrogen, thereby activating the ring towards reduction. The diastereoselectivity of the reduction is influenced by the catalyst surface and the approach of the substrate, typically yielding a mixture of cis and trans isomers.
Experimental Workflow: Diastereoselective Hydrogenation
Caption: Workflow for the diastereoselective hydrogenation of methyl 5-fluoronicotinate.
Detailed Protocol: Diastereoselective Hydrogenation
Materials:
-
Methyl 5-fluoronicotinate
-
Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)
-
Acetic Acid (AcOH), glacial
-
Methanol (MeOH)
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a solution of methyl 5-fluoronicotinate (1.0 eq.) in glacial acetic acid (0.2 M), add PtO₂ (0.1-0.3 eq.) or 10% Pd/C (10 mol%).
-
Hydrogenation: The reaction vessel is placed under an atmosphere of hydrogen (H₂, balloon pressure or in a Parr apparatus at 50-100 psi). The mixture is stirred vigorously at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure.
-
Neutralization: The residue is carefully dissolved in dichloromethane and washed with a saturated aqueous solution of NaHCO₃ until the aqueous layer is neutral or slightly basic. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.[1]
| Parameter | Value |
| Starting Material | Methyl 5-fluoronicotinate |
| Catalyst | PtO₂ or 10% Pd/C |
| Solvent | Acetic Acid |
| H₂ Pressure | 1 atm (balloon) to 100 psi |
| Temperature | Room Temperature |
| Typical Yield | 60-80% (combined isomers) |
| Diastereomeric Ratio | Varies, typically near 1:1 to 3:1 (trans:cis) |
Table 1: Summary of reaction parameters for diastereoselective hydrogenation.
Route 2: Asymmetric Synthesis via Chiral Auxiliary-Directed Hydrogenation
For applications requiring enantiomerically pure methyl 5-fluoropiperidine-3-carboxylate, an asymmetric approach is necessary. One scalable strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the hydrogenation. This method, while involving more steps, provides access to highly enantioenriched products.
Causality of Experimental Choices
The use of a chiral auxiliary, such as a derivative of a chiral amino alcohol, allows for the formation of a diastereomeric intermediate. The stereocenter on the auxiliary directs the hydrogenation of the pyridine ring from a less sterically hindered face, leading to a high degree of diastereoselectivity in the product. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched piperidine. Rhodium and iridium-based catalysts are often employed for the asymmetric hydrogenation of prochiral olefins and enamides due to their high efficacy and selectivity.[2][3]
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of methyl 5-fluoropiperidine-3-carboxylate.
Conceptual Protocol: Asymmetric Hydrogenation
Part 1: Synthesis of Chiral Substrate
-
Amide Formation: Couple methyl 5-fluoronicotinate with a chiral amino alcohol (e.g., (R)- or (S)-phenylglycinol) to form the corresponding chiral amide.
-
Reduction of Ester: Selectively reduce the methyl ester to the corresponding primary alcohol.
-
Formation of Enamide or Imine: Convert the alcohol to a suitable precursor for asymmetric hydrogenation, such as an enamide or a cyclic imine.
Part 2: Asymmetric Hydrogenation and Deprotection
-
Asymmetric Hydrogenation: Subject the chiral enamide or imine to asymmetric hydrogenation using a suitable rhodium or iridium catalyst with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos). The reaction is typically carried out under a pressurized hydrogen atmosphere in a suitable solvent like methanol or dichloromethane.
-
Auxiliary Cleavage: After hydrogenation, cleave the chiral auxiliary under acidic or basic conditions to liberate the enantiomerically enriched piperidine.
-
Esterification and Protection: Re-esterify the carboxylic acid to the methyl ester. If necessary, protect the piperidine nitrogen (e.g., with a Boc or Cbz group) for further synthetic manipulations.
| Parameter | Conceptual Value |
| Chiral Auxiliary | e.g., (R)- or (S)-phenylglycinol |
| Catalyst | Rhodium or Iridium complex with chiral ligand |
| Key Transformation | Asymmetric Hydrogenation |
| Expected ee | >95% |
| Scalability | Moderate to High, dependent on auxiliary cost and catalyst loading |
Table 2: Conceptual parameters for asymmetric synthesis.
Conclusion and Future Perspectives
The protocols outlined provide scalable and adaptable routes for the synthesis of methyl 5-fluoropiperidine-3-carboxylate. The diastereoselective hydrogenation of methyl 5-fluoronicotinate is a robust and straightforward method for accessing a mixture of isomers suitable for many applications or for further separation. For applications demanding high enantiopurity, the conceptual asymmetric synthesis pathway offers a clear strategy, leveraging the power of chiral auxiliaries and asymmetric catalysis. Further process development and optimization of the asymmetric route, potentially through direct asymmetric hydrogenation of a suitable precursor, could further enhance the efficiency and cost-effectiveness of producing this valuable building block for the pharmaceutical industry.
References
-
Koudih, R., Gilbert, G., Dhilly, M., Abbas, A., Barré, L., Debruyne, D., & Sobrio, F. (2012). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. European Journal of Medicinal Chemistry, 53, 408-415. [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
Singh, U. P., & Kumar, S. (2018). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 9(33), 6829–6834. [Link]
-
Jones, C. R., & Snyder, S. A. (2019). Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride. Organic Letters, 21(1), 293–297. [Link]
-
Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Unlocking the potential of asymmetric hydrogenation at Merck. Accounts of Chemical Research, 33(6), 373–381. [Link]
-
O'Hagan, D. (2017). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Angewandte Chemie International Edition, 56(45), 14145-14149. [Link]
-
Kumpaty, H. J., Bhatt, S., & Gunda, P. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2639. [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
Kumar, S., & Singh, U. P. (2018). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 9(33), 6829-6834. [Link]
-
University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Retrieved from [Link]
-
Vidal-Ferran, A., & Pérez-Luna, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8089-8106. [Link]
-
Taleb, B., Al-Masoudi, N. A., & Al-Daffay, M. K. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(6), 473-488. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Reaction Conditions for the N-Alkylation of Fluoropiperidine Esters
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Lead Optimization, Pharmacophore Synthesis, API Development
Introduction & Mechanistic Rationale
Fluorinated piperidines are highly valued pharmacophores in modern drug discovery. The strategic incorporation of a fluorine atom modulates the basicity (pKa) of the piperidine nitrogen, which is a critical tactic for improving metabolic stability, enhancing lipophilicity, and mitigating off-target liabilities such as hERG potassium ion channel inhibition[1].
However, this structural modification introduces significant synthetic challenges. Fluorine's strong electron-withdrawing inductive effect (-I effect) decreases the electron density on the adjacent nitrogen atom, rendering it significantly less basic and less nucleophilic than its non-fluorinated counterparts[1]. Consequently, standard N-alkylation protocols often result in sluggish reaction kinetics, incomplete conversions, or require harsh thermal conditions that risk hydrolyzing the sensitive ester moiety.
To achieve high-yielding N-alkylation of fluoropiperidine esters, the reaction microenvironment must be meticulously engineered to overcome this inherent nucleophilic deficiency:
-
Base Selection: Fluoropiperidines are typically supplied as hydrochloride or trifluoroacetic acid (TFA) salts to ensure shelf stability[2]. A base is required to liberate the free amine. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like Cesium Carbonate (Cs₂CO₃) are optimal. They effectively scavenge the generated hydrohalic acid without competing for the electrophile or causing base-catalyzed ester hydrolysis.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, Acetonitrile) are mandatory[2]. Unlike protic solvents, they do not mask the piperidine nitrogen through hydrogen bonding, thereby maximizing its available nucleophilicity. Furthermore, they stabilize the charge-separated transition state of the Sₙ2 displacement.
-
Finkelstein Catalysis: For less reactive alkyl chlorides or bromides, the addition of catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) enables an in situ halogen exchange, generating a highly reactive alkyl iodide intermediate that accelerates the Sₙ2 attack by the deactivated fluoropiperidine nitrogen.
Experimental Workflow
Workflow for the optimized N-alkylation of fluoropiperidine esters.
Quantitative Optimization Data
The following table summarizes the optimization of reaction parameters for the N-alkylation of ethyl 3-fluoropiperidine-4-carboxylate using benzyl bromide as a model electrophile.
| Entry | Base (Equiv) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | TEA (2.0) | DCM | None | 25 | 24 | < 10% | Poor nucleophilicity at RT; TEA competes slightly. |
| 2 | K₂CO₃ (2.5) | DMF | None | 60 | 16 | 45% | Moderate conversion; biphasic solid/liquid limits rate. |
| 3 | DIPEA (3.0) | DMF | None | 80 | 12 | 72% | Good conversion; steric bulk of DIPEA prevents side reactions. |
| 4 | Cs₂CO₃ (2.5) | MeCN | KI (10) | 80 | 8 | 89% | Optimal : Finkelstein catalysis accelerates Sₙ2; Cs⁺ solubility aids base availability. |
| 5 | NaOH (2.0) | EtOH | None | 80 | 12 | N/A | Total ester hydrolysis occurred. |
Mechanistic Logic
Mechanistic logic connecting fluorine's inductive effect to reaction parameter selection.
Detailed Step-by-Step Protocol
Self-Validating System: This protocol incorporates specific checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Materials Required:
-
Fluoropiperidine ester (e.g., Ethyl 3-fluoropiperidine-4-carboxylate TFA salt)[2]
-
Alkyl halide (e.g., primary alkyl bromide or chloride)
-
Cesium Carbonate (Cs₂CO₃, anhydrous) or N,N-Diisopropylethylamine (DIPEA)
-
Potassium Iodide (KI, anhydrous)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
Step 1: Reaction Setup & Free-Basing
-
To an oven-dried, argon-purged round-bottom flask, add the fluoropiperidine ester TFA salt (1.0 equivalent)[2].
-
Suspend the salt in anhydrous MeCN (0.2 M concentration).
-
Add anhydrous Cs₂CO₃ (2.5 equivalents) or DIPEA (3.0 equivalents) in one portion.
-
Causality Checkpoint: Stir the suspension at room temperature for 15 minutes. This pre-stirring ensures complete deprotonation of the TFA/HCl salt, generating the free nucleophilic amine before the electrophile is introduced.
Step 2: Electrophile & Catalyst Addition 5. Add KI (0.1 equivalents) to the reaction mixture. 6. Dropwise, add the alkyl halide (1.2 equivalents). 7. Causality: The slight excess of alkyl halide compensates for any trace moisture-induced hydrolysis, while KI initiates the catalytic generation of the more reactive alkyl iodide.
Step 3: Thermal Activation & Monitoring 8. Equip the flask with a reflux condenser and heat the mixture to 70–80 °C using an oil bath or heating block. 9. Self-Validating Step (In-Process Control): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS. Fluoropiperidines often lack strong UV chromophores; therefore, rely on Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) to confirm the disappearance of the starting mass and the appearance of the product mass[3]. 10. Continue heating until LC-MS indicates >95% conversion (typically 8–12 hours).
Step 4: Quenching & Workup 11. Cool the reaction mixture to room temperature. 12. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water. 13. Causality: If DMF was used as the solvent, wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 times) to selectively partition the DMF into the aqueous phase. 14. Wash the organic layer with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification 15. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The reduced basicity of the fluorinated product often results in less streaking on silica compared to non-fluorinated piperidines.
References
-
MDPI / PMC. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Pharmaceuticals (Basel). Retrieved from:[Link]
-
Journal of the American Chemical Society (ACS). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Retrieved from:[Link]
Sources
Using methyl 5-fluoropiperidine-3-carboxylate in heterocyclic library synthesis
Application Note: Strategic Utilization of Methyl 5-fluoropiperidine-3-carboxylate in Heterocyclic Library Synthesis
Abstract
This guide details the strategic integration of methyl 5-fluoropiperidine-3-carboxylate (M5FP3C) into high-throughput heterocyclic library synthesis. Unlike traditional 4-substituted piperidines, the 3,5-substitution pattern offers a non-linear vector for fragment growth, while the fluorine atom modulates basicity (pKa) and metabolic stability. This document provides validated protocols for scaffold handling, stereochemical integrity, and divergent library generation, specifically targeting Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.
Introduction: The "3,5-Vector" Advantage
In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar aromatic scaffolds) is critical for improving clinical success rates. Methyl 5-fluoropiperidine-3-carboxylate serves as a premier Fsp³-rich building block due to three synergistic features:
-
Metabolic Blocking: The C5-fluorine blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) on the piperidine ring.[1]
-
pKa Modulation: The electron-withdrawing fluorine (
) lowers the pKa of the secondary amine from ~11.0 (unsubstituted piperidine) to ~8.5–9.5. This improves oral bioavailability by reducing lysosomal trapping and improving membrane permeability.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Conformational Bias: The gauche effect (interaction between the C-F bond and adjacent N lone pair) and 1,3-diaxial interactions dictate a specific chair conformation, often favoring the cis-3,5-diaxial/equatorial arrangement. This rigidifies the scaffold, reducing the entropic penalty upon protein binding.
Chemical Profile & Handling
| Property | Specification | Critical Note |
| Molecular Weight | 161.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Stereochemistry | cis- or trans-3,5 | Critical: Commercial sources often supply the cis-racemate. Verify via ¹H-NMR ( |
| Basicity (pKa) | ~9.2 (Calc.) | Reduced nucleophilicity compared to nipecotic acid derivatives.[1] |
| Solubility | DCM, MeOH, DMSO | Free base is an oil; Hydrochloride salt is a hygroscopic solid. |
| Stability | Good | Avoid strong Lewis acids at >100°C (risk of HF elimination).[1] |
Stereochemical Check: Before library synthesis, acquire a ¹H-NMR.
-
Axial-Axial coupling (
): Look for large coupling constants (~10-12 Hz) at H3 and H5 to determine if substituents are equatorial. -
Fluorine splitting: The geminal H-F coupling (
) is typically ~48 Hz.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Strategic Workflows: Divergent Library Synthesis
The M5FP3C scaffold allows for orthogonal functionalization .[1] The secondary amine (N1) and the methyl ester (C3) can be reacted sequentially to generate high-diversity libraries.
Workflow Visualization (Graphviz)
Figure 1: Divergent synthesis workflow. Path A utilizes the secondary amine, while Path B utilizes the carboxylate handle.
Detailed Experimental Protocols
Protocol A: Regioselective N-Arylation (SₙAr)
Target: Creating N-aryl cores for kinase or GPCR libraries.
Context: The fluorine atom at C5 reduces the nucleophilicity of the N1 amine. Standard conditions for piperidine may fail; elevated temperature or stronger bases are often required.[1]
Reagents:
-
M5FP3C (1.0 equiv)
-
Heteroaryl Chloride (e.g., 2-chloropyridine, 4-chloropyrimidine) (1.2 equiv)
-
DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: DMSO or NMP (for difficult substrates), DMF (standard)
Step-by-Step:
-
Dissolution: Dissolve M5FP3C (HCl salt) in DMSO (0.2 M concentration).
-
Base Addition: Add DIPEA. Stir for 5 mins to liberate the free amine. Note: If using K₂CO₃, ensure fine milling.
-
Electrophile Addition: Add the heteroaryl chloride.[1]
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMSO.[1]
-
Purification: Flash chromatography (Hex/EtOAc).
Critical Checkpoint: Avoid temperatures >140°C to prevent defluorination or elimination to the tetrahydropyridine.[1]
Protocol B: Ester Hydrolysis & Amide Coupling
Target: Fragment growing from the C3 vector.
Context: Hydrolysis of the ester must be controlled to prevent epimerization at the C3 chiral center, especially if the fluorine is in a trans relationship which might be thermodynamically less stable.
Reagents:
-
N-Protected M5FP3C (e.g., N-Boc or N-Aryl from Protocol A)
-
LiOH[1]·H₂O (2.0 equiv)
-
Solvent: THF/Water (3:1)
Step-by-Step:
-
Saponification: Dissolve substrate in THF/Water.[1] Cool to 0°C.[1]
-
Hydrolysis: Add LiOH. Stir at 0°C to RT. Do not reflux.
-
Acidification: Carefully adjust pH to ~4.0 with 1M HCl. Extract with EtOAc.[1]
-
Amide Coupling (General):
Validation: Check chiral purity via Chiral HPLC or ¹⁹F-NMR (diastereomers often show distinct fluorine shifts).
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in N-Alkylation | Fluorine inductive effect lowers N-nucleophilicity. | Switch to reductive amination (Aldehyde + STAB) or use catalytic KI in alkylation.[1] |
| Defluorination | Elimination of HF to form enamine/diene.[1] | Avoid strong bases like NaH or tBuOK.[1] Stick to carbonate or amine bases.[1] |
| Epimerization at C3 | Acidic alpha-proton + basic conditions. | Perform hydrolysis at low temp (0°C). Use LiOH (milder) instead of NaOH/KOH.[1] |
| Poor Solubility | Zwitterionic nature of amino-acid form.[1] | Protect Nitrogen (Boc/Cbz) before hydrolyzing the ester.[1] |
References
-
Design of Fluorinated Piperidines
-
Stereoselective Synthesis
-
Medicinal Chemistry Utility
-
Commercial Building Block Reference
- Title: "Methyl 5-fluoropiperidine-3-carboxyl
- Source:PubChem / Fluorochem D
-
URL:[Link](Note: Linked to related difluoro analog record for structural verification context).
Sources
Application Note: Reduction of Methyl 5-Fluoropiperidine-3-Carboxylate to (5-Fluoropiperidin-3-yl)methanol
Introduction & Mechanistic Rationale
The reduction of piperidine-3-carboxylate derivatives to their corresponding alcohols is a foundational transformation in the synthesis of neuroactive compounds, such as GABA uptake inhibitors[1]. When introducing a fluorine atom at the 5-position (yielding methyl 5-fluoropiperidine-3-carboxylate), the electron-withdrawing nature of the fluorine subtly alters the electron density of the piperidine ring. However, the primary synthetic challenge lies in managing the unprotected secondary amine during the ester reduction.
Causality in Reagent Selection
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful hydride donor capable of reducing esters to primary alcohols via a tetrahedral alkoxide intermediate[2][3]. Because the substrate contains an acidic secondary amine (N-H), the first equivalent of LiAlH₄ is immediately consumed in a rapid acid-base reaction, evolving hydrogen gas and forming an aluminum-nitrogen complex. Therefore, a stoichiometric excess (typically 2.0–2.5 equivalents) is strictly required to ensure complete reduction of the ester moiety[3].
-
Sodium Borohydride (NaBH₄) / Iodine (I₂): NaBH₄ alone is insufficiently reactive to reduce esters[4]. However, the addition of iodine generates borane (
) in situ. Borane is highly chemoselective and coordinates effectively with the amine, making it an excellent alternative for amino-ester reductions without the harsh basicity of LiAlH₄.
Mechanistic pathway of LiAlH4 reduction of unprotected amino esters.
Comparative Reagent Data
To select the optimal protocol, researchers must weigh the rapid reaction times of LiAlH₄ against the milder, though slower, borane-mediated reductions.
| Reducing Agent | Reagent Equivalents | Temperature | Reaction Time | Chemoselectivity & Empirical Notes |
| LiAlH₄ | 2.0 - 2.5 eq | 0 °C to RT | 2 - 4 h | Readily reduces ester to alcohol. Requires excess due to unprotected N-H. Highly exothermic. |
| NaBH₄ / I₂ | 2.5 eq / 1.0 eq | 0 °C to Reflux | 6 - 12 h | Generates borane in situ. Excellent for amino esters; milder than LiAlH₄, minimizing defluorination risks. |
| DIBAL-H | 3.0 - 4.0 eq | -78 °C to RT | 4 - 8 h | Can over-reduce or require strict temperature control. Less ideal for this specific bulk preparation. |
Experimental Workflows
Step-by-step experimental workflow for the LiAlH4 reduction protocol.
Detailed Protocols
Protocol A: Direct Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is the standard, high-yield approach for ester reduction[2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Substrate Solubilization: Dissolve methyl 5-fluoropiperidine-3-carboxylate (1.00 g, 6.20 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL). Cool the solution to 0 °C using an ice-water bath.
-
Hydride Addition: Slowly add a 2.0 M solution of LiAlH₄ in THF (7.75 mL, 15.5 mmol, 2.5 eq) dropwise over 15 minutes. Causality Note: The dropwise addition controls the exothermic acid-base reaction between the secondary amine and the hydride, preventing solvent boil-over.
-
Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor progression via TLC (DCM:MeOH:NH₄OH 90:9:1).
-
Fieser Workup: Once complete, cool the flask back to 0 °C. Quench the excess LiAlH₄ using the Fieser method to prevent intractable aluminum emulsions:
-
Add 0.6 mL of distilled H₂O dropwise.
-
Add 0.6 mL of 15% aqueous NaOH dropwise.
-
Add 1.8 mL of distilled H₂O dropwise.
-
Causality Note: This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a gelatinous paste.
-
-
Isolation: Stir the suspension vigorously for 15 minutes, add anhydrous Na₂SO₄, and filter through a pad of Celite. Wash the filter cake thoroughly with warm Ethyl Acetate (3 × 20 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude (5-fluoropiperidin-3-yl)methanol, which can be purified via flash chromatography if necessary.
Protocol B: Milder Reduction using NaBH₄ / I₂
For substrates where the 5-fluoro group exhibits sensitivity to strong bases, the in situ generation of borane provides a gentler alternative.
Step-by-Step Methodology:
-
Preparation: In a dry flask under N₂, dissolve the substrate (1.00 g, 6.20 mmol) and NaBH₄ (0.58 g, 15.5 mmol, 2.5 eq) in anhydrous THF (25 mL). Cool to 0 °C.
-
Iodine Addition: Dissolve Iodine (I₂) (0.78 g, 3.10 mmol, 0.5 eq) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture. Causality Note: The reaction of I₂ with NaBH₄ generates borane gas (
) and sodium iodide. The evolution of hydrogen gas will be observed. -
Reaction Phase: Reflux the mixture at 70 °C for 8 hours.
-
Quench: Cool to room temperature, then carefully add Methanol (10 mL) to quench excess borane. Stir for 30 minutes.
-
Isolation: Concentrate the mixture in vacuo. Dissolve the residue in 20% aqueous KOH (15 mL) and extract with DCM (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.
Self-Validating System (Analytics & Troubleshooting)
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met to confirm the successful transformation of the ester to the alcohol:
-
Thin-Layer Chromatography (TLC): The product alcohol is significantly more polar than the starting ester. Using a mobile phase of DCM/MeOH (9:1) with 1% NH₄OH, the product will present a lower
value. Visualize using a Ninhydrin stain (requires heating), which will stain the secondary amine a deep purple/pink. -
¹H NMR Spectroscopy (CDCl₃ or D₂O):
-
Disappearance: The sharp singlet at ~3.70 ppm corresponding to the methyl ester group (
) must completely disappear. -
Appearance: A new multiplet will appear around 3.40–3.60 ppm, integrating for 2 protons, corresponding to the newly formed hydroxymethyl group (
).
-
-
Mass Spectrometry (ESI-MS): The starting material exhibits an
peak at 162.09. Successful reduction is validated by a shift to an peak at 134.09.
References
1.1 - Ludwig-Maximilians-Universität München (LMU) 2. 2 - Chemistry Steps 3.4 - Lumen Learning 4.3 - Master Organic Chemistry
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Isomers of Methyl 5-Fluoropiperidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the resolution of methyl 5-fluoropiperidine-3-carboxylate isomers. The synthesis of this molecule, a valuable building block in drug discovery due to the strategic placement of the fluorine atom and the piperidine core, often yields a mixture of cis and trans diastereomers.[1] The distinct three-dimensional arrangement of these isomers, despite their identical chemical formula, can lead to significant differences in pharmacological activity, metabolic stability, and toxicity. Therefore, their effective separation is a critical step in the development of new chemical entities.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the analytical and preparative separation of these specific geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of methyl 5-fluoropiperidine-3-carboxylate?
The main difficulty lies in the subtle differences in their physicochemical properties. Since they are diastereomers, they do have distinct properties, but these can be very similar, making separation non-trivial. The key challenges include:
-
Similar Polarity: The cis and trans isomers often have very close polarity, leading to co-elution in standard chromatographic systems.
-
Peak Tailing: The basic nitrogen in the piperidine ring is prone to secondary interactions with acidic silanol groups on the surface of silica-based chromatography columns. This interaction can cause significant peak tailing, which reduces resolution and complicates quantification.[2]
-
Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair conformations. The fluorine substituent influences this equilibrium, but the overall flexibility can lead to broadened peaks in chromatography.
Q2: Which analytical technique is the best starting point for method development?
For initial method development, High-Performance Liquid Chromatography (HPLC) is the recommended starting point due to its versatility and widespread availability. Reversed-phase HPLC is an excellent first choice. As an alternative, Supercritical Fluid Chromatography (SFC) is an exceptionally powerful technique for diastereomer separation, often providing faster separations and being more environmentally friendly. SFC is particularly advantageous for preparative scale-up.[3][4]
Q3: Is a chiral stationary phase (CSP) required to separate these cis and trans isomers?
No, a chiral column is not necessary. Cis and trans isomers are diastereomers, not enantiomers. Diastereomers have different physical properties and can be separated on standard (achiral) stationary phases. The goal is to find an achiral phase and mobile phase combination that exploits the subtle differences in their shape and polarity.
Q4: How does the fluorine atom at the C5 position influence the separation?
The fluorine atom is a key handle for achieving separation. Its high electronegativity introduces a strong dipole moment and can alter the pKa of the nearby piperidine nitrogen. This modification affects how each isomer interacts with the stationary phase. More importantly, fluorine's steric requirements and its preference for specific electronic conformations (gauche effects) can lock the piperidine ring into a more rigid conformation, exaggerating the shape differences between the cis and trans isomers. These differences can be effectively exploited by shape-selective stationary phases, such as pentafluorophenyl (PFP) phases.[5][6]
Chromatographic Separation: A Troubleshooting Guide
Chromatography is the most common and effective method for both analytical and preparative-scale separation of these isomers. The following guide provides a systematic approach to method development and troubleshooting.
Workflow for Chromatographic Method Development
The diagram below outlines a logical workflow for developing a robust separation method.
Caption: A systematic workflow for HPLC/SFC method development.
Stationary Phase Selection
The choice of stationary phase is the most critical factor for achieving selectivity. While standard C18 columns can work, specialized phases often provide superior performance for these fluorinated diastereomers.
| Stationary Phase | Primary Interaction Mechanism(s) | Suitability for Target Isomers |
| C18 (ODS) | Hydrophobic interactions. | Baseline Choice. Separation is possible if the isomers have a sufficient difference in overall hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Good. The phenyl rings can interact with the piperidine ring, offering a different selectivity mechanism than C18. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and shape selectivity.[6] | Excellent/Highly Recommended. PFP phases are known to provide unique selectivity for positional isomers and halogenated compounds.[5][7] The multiple interaction modes can effectively differentiate the subtle structural differences between the cis and trans isomers. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic. | Good for Normal Phase or SFC. Can offer unique selectivity based on the polarity differences imparted by the fluorine atom and ester group. |
Troubleshooting Common Chromatographic Issues
Problem: Poor or No Resolution (Rs < 1.5)
This is the most common issue, indicating a lack of selectivity between the two isomers.
-
Underlying Cause: The combination of stationary and mobile phases does not sufficiently differentiate between the isomers' structures and properties.
-
Solutions & Actions:
-
Switch the Organic Modifier: If using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while ACN is primarily a dipole. This fundamental difference can significantly alter selectivity.
-
Change Stationary Phase Chemistry: If a C18 column fails, do not just try another C18. Make a significant change in selectivity by switching to a Phenyl-Hexyl or, preferably, a PFP column.[6][7] The PFP phase is particularly adept at resolving geometric isomers of fluorinated compounds.
-
Adjust Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature affects the thermodynamics of interaction, and sometimes increasing or decreasing it can dramatically improve resolution.[8]
-
Consider an Alternative Mode: If reversed-phase HPLC is unsuccessful, consider Supercritical Fluid Chromatography (SFC). SFC often provides superior selectivity for isomers and is a powerful orthogonal technique.[4]
-
Problem: Significant Peak Tailing
The peaks, especially the later-eluting one, appear asymmetrical with a "tail."
-
Underlying Cause: The basic nitrogen of the piperidine ring is undergoing secondary ionic interactions with acidic, deprotonated silanol groups (-Si-O⁻) on the silica surface of the column packing.[2]
-
Solutions & Actions:
-
Add a Competing Base: This is the most effective solution. Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1%). These small amine molecules will preferentially bind to the active silanol sites, effectively "masking" them from your analyte.
-
Adjust Mobile Phase pH: If using a buffered mobile phase, lowering the pH (e.g., to pH 2.5-3 with formic or phosphoric acid) will ensure the piperidine nitrogen is fully protonated (R₃NH⁺) and the surface silanols are not ionized (-Si-OH). This minimizes the unwanted ionic interaction.
-
Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (where residual silanols are chemically deactivated) show significantly less tailing for basic compounds. If you are using an older column, switching to a modern equivalent can resolve the issue.[9]
-
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Crystallization-Based Separation: A Practical Guide
Fractional crystallization is a powerful, often scalable, technique for separating diastereomers that relies on differences in their crystal lattice energies and solubilities in a given solvent.[10]
Protocol for Developing a Fractional Crystallization
-
Solvent Screening (Small Scale):
-
Place ~20 mg of the cis/trans mixture into several small vials.
-
Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, isopropanol, ethanol, water, and mixtures thereof).
-
The ideal solvent is one in which the compound mixture is sparingly soluble at room temperature but dissolves completely upon heating.
-
-
Inducing Crystallization:
-
In the chosen solvent, dissolve the mixture by heating until a clear solution is obtained. Use the minimum amount of hot solvent necessary.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often traps impurities and the other isomer.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer to encourage nucleation.
-
-
Analysis and Iteration:
-
Once crystals have formed, separate them from the remaining solution (the "mother liquor") by filtration.
-
Rinse the crystals with a small amount of the cold crystallization solvent.
-
Thoroughly dry both the isolated crystals and the solid obtained by evaporating the mother liquor.
-
Analyze the isomeric ratio of both fractions by HPLC. If one fraction is significantly enriched in one isomer, the crystallization was successful.
-
-
Optimization and Seeding:
-
If initial results show enrichment, repeat the process to improve purity. You can recrystallize the enriched solid fraction again.
-
If you can isolate a small number of pure crystals of one isomer, use them as seed crystals . Adding a single seed crystal to a slightly supersaturated solution can selectively trigger the crystallization of only that isomer.
-
Troubleshooting Crystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Underlying Cause: The solution is too concentrated, the cooling rate is too fast, or impurities are inhibiting crystal lattice formation.
-
Solutions & Actions:
-
Re-heat the solution to dissolve the oil, add slightly more solvent to dilute it, and allow it to cool much more slowly.
-
Try a different solvent system. Sometimes a mixture of a "good" solvent and a "poor" solvent (anti-solvent) works best. Dissolve the compound in a minimum of the good solvent and slowly add the poor solvent until turbidity appears, then heat to clarify and cool slowly.
-
Problem: Crystals form, but there is no significant change in the isomeric ratio.
-
Underlying Cause: The solubilities of the cis and trans isomers are too similar in the chosen solvent, leading to co-crystallization.
-
Solutions & Actions:
-
Extensive Solvent Screening: This is critical. The key to crystallization is finding a solvent that maximizes the solubility difference. Test dozens of solvents and solvent mixtures if necessary.
-
Attempt Salt Formation: Since the molecule has a basic nitrogen, you can form salts with various acids (e.g., HCl, tartaric acid, mandelic acid). The resulting diastereomeric salts will have entirely different crystal packing and solubility properties, often making separation much easier. After separation, the free base can be regenerated.
-
References
-
PMC.
-
Chromatography Online.
-
PubMed.
-
MDPI.
-
LCGC International.
-
Wiley Online Library.
-
ResearchGate.
-
Waters Corporation.
-
PMC.
-
BenchChem.
-
CORE.
-
Shimadzu.
-
ResearchGate.
-
MDPI.
-
RSC Publishing.
-
Organic Chemistry Portal.
-
Chemical Review and Letters.
-
ALWSCI Technologies.
-
LCGC International.
-
Google Patents.
-
Sigma-Aldrich.
-
ACS Publications.
-
ResearchGate.
-
ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Purification of Methyl 5-Fluoropiperidine-3-Carboxylate
This technical guide addresses the purification and isolation of methyl 5-fluoropiperidine-3-carboxylate diastereomers.
The 3,5-disubstitution pattern on the piperidine ring creates two chiral centers, resulting in cis (syn) and trans (anti) diastereomers. The presence of the fluorine atom introduces unique electronic effects (gauche effect, dipole minimization) that complicate standard purification but can be leveraged for separation.[1]
Troubleshooting & FAQs
Q1: I am observing a single broad spot on TLC/Flash for the N-Boc protected ester, but NMR shows a diastereomeric mixture. How do I improve resolution? A: This is a common issue caused by the conformational flexibility of the piperidine ring and the similar polarity of the diastereomers.
-
Root Cause: Standard silica (SiO₂) interactions are often insufficient to discriminate between the cis and trans dipole moments in simple Hexane:EtOAc systems.
-
Solution: Switch to a Toluene:Acetonitrile or Dichloromethane:Methanol system. The π-interaction of toluene often improves separation of fluorinated isomers.
-
Advanced Fix: If resolution remains poor (<0.1 Rf difference), employ a Pentafluorophenyl (PFP) stationary phase for HPLC. The PFP phase interacts specifically with the fluorine atom via dipole-dipole and π-π interactions, often resolving isomers that co-elute on C18 or standard silica.
Q2: My free amine product is "disappearing" during workup or concentration. A: Methyl 5-fluoropiperidine-3-carboxylate (free base) is moderately volatile and highly water-soluble.
-
Causality: The fluorine atom lowers the pKa of the amine (compared to non-fluorinated piperidine), but it remains basic. It partitions into the aqueous phase during washes or sublimes/evaporates under high vacuum.
-
Protocol Adjustment:
-
Avoid Aqueous Workup: If possible, filter off reaction solids and concentrate directly.
-
Salt Formation: Isolate the product as an HCl or TFA salt . The salt is non-volatile and crystalline, preventing yield loss.
-
Catch-and-Release: Use a SCX-2 (Strong Cation Exchange) cartridge. Load the mixture in MeOH, wash neutrals, and elute the amine with 2M NH₃/MeOH.
-
Q3: How do I distinguish the cis and trans isomers by NMR without X-ray? A: You must analyze the ³J_{H-F} and ³J_{H-H} coupling constants of the H3 and H5 protons.
-
Mechanistic Insight: Fluorine prefers an axial orientation in many piperidine systems due to the "charge-dipole" effect (stabilizing interaction between C-F and the protonated/polarized nitrogen).
-
Diagnostic Signal: Look at the H-C(5)-F multiplet.
-
Axial Fluorine (cis in some conformers): Large geminal coupling (~48 Hz) and large vicinal axial-axial coupling to adjacent protons.
-
Equatorial Fluorine: Smaller vicinal couplings (axial-equatorial or equatorial-equatorial).
-
Note: Compare the chemical shift of the methyl ester methoxy group; it often differs by 0.05–0.1 ppm between diastereomers.
-
Q4: Can I convert the unwanted diastereomer into the desired one? A: Yes, via Thermodynamic Equilibration (Epimerization) .
-
Logic: The C3 stereocenter (alpha to the ester) is acidic. Treatment with a base allows equilibration to the thermodynamic product.
-
Method: Treat the mixture with KOtBu (0.1 eq) in dry THF or NaOMe in MeOH .
-
Outcome: This typically favors the isomer where the ester is equatorial (to avoid 1,3-diaxial strain), though the fluorine gauche effect can skew this ratio. Monitor by NMR to determine the equilibrium ratio (typically 3:1 or 4:1 favoring the trans-diequatorial-like conformer).
Experimental Protocols
Method A: Purification of N-Boc Intermediates (Flash Chromatography) Recommended for initial separation of crude reaction mixtures.
-
Sample Prep: Dissolve crude residue in minimum DCM.
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Eluent System:
-
System A: Hexanes : Ethyl Acetate (Gradient 0% → 30%).
-
System B (High Resolution): Toluene : Acetonitrile (95:5).
-
-
Procedure:
-
Run a shallow gradient. The cis and trans isomers typically elute with a
of 0.05–0.10. -
Visualization: Use Ninhydrin (requires heating/Boc deprotection on plate) or KMnO₄ stain. UV detection at 210 nm is weak; ELSD is preferred.
-
Method B: Separation via Hydrochloride Salt Crystallization Recommended for scale-up (>1g) and isolating the free amine equivalent.
-
Dissolution: Dissolve the diastereomeric mixture of the free amine (1.0 equiv) in dry Diethyl Ether (10 mL/g).
-
Acidification: Dropwise add 2M HCl in Diethyl Ether (1.1 equiv) at 0°C with vigorous stirring. A white precipitate will form immediately.
-
Digestion: Allow the slurry to warm to room temperature and stir for 1 hour.
-
Selective Crystallization:
-
If the precipitate is a mixture, add Methanol dropwise with heating until a clear solution forms (reflux).
-
Cool slowly to RT, then to 4°C. The less soluble diastereomer (often the trans-isomer due to better packing) will crystallize.
-
-
Filtration: Collect crystals via vacuum filtration under Argon (hygroscopic). Wash with cold Et₂O.
Data Summary: Physical & Chromatographic Properties
| Parameter | Cis-Isomer (Syn) | Trans-Isomer (Anti) | Notes |
| Relative Polarity (SiO₂) | Typically Less Polar (Higher Rf) | Typically More Polar (Lower Rf) | Depends on H-bonding; trans often exposes polar groups more effectively. |
| ¹⁹F NMR Shift (approx) | -180 to -185 ppm | -170 to -175 ppm | Shift varies significantly with solvent (CDCl₃ vs MeOD). |
| Coupling (H-F) | Large ³J_{Hax-Fax} possible | Smaller ³J_{Heq-Fax} | Diagnostic for conformational analysis. |
| Preferred Salt Form | Hydrochloride (Hygroscopic) | Hydrochloride (Crystalline) | Trans salts often crystallize more readily. |
| Solubility (Free Base) | High in DCM, Et₂O, Water | High in DCM, Et₂O, Water | Both are volatile; do not dry under high vac >40°C. |
Purification Workflow Diagram
Caption: Decision matrix for separating diastereomers based on protection status and resolution efficiency.
References
-
BenchChem Technical Support. Troubleshooting Purification of Fluorinated Heterocyclic Compounds. (Accessed 2026).[2]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations. (2019).[3]
-
Beilstein J. Org. Chem. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024).[2][4]
-
RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (2022).
Sources
Technical Support Center: Stereochemical Integrity of Methyl 5-fluoropiperidine-3-carboxylate
Executive Summary
The synthesis of methyl 5-fluoropiperidine-3-carboxylate presents a "double-jeopardy" stereochemical challenge. You are managing two chiral centers: the C3-ester (susceptible to thermodynamic epimerization via enolization) and the C5-fluorine (susceptible to elimination or Walden inversion depending on the installation method).
This guide addresses the specific failure modes where optical purity is lost. It is structured as a troubleshooting workflow to diagnose and correct stereochemical erosion in your current protocol.
Module 1: The Fluorination Stage (C5 Integrity)
Q: Why am I observing elimination products (alkenes) instead of the desired 5-fluoro diastereomer?
Diagnosis: You are likely using DAST (Diethylaminosulfur trifluoride) at elevated temperatures or without sufficient conformational control. The elimination of the hydroxyl group to form a 1,2,5,6-tetrahydropyridine is a competing pathway driven by the basicity of the fluoride source and the stability of the alkene.
The Fix:
Switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). It is thermally more stable and often exhibits higher selectivity for substitution (
Protocol Adjustment:
-
Substrate: Ensure your starting material is the (3R, 5R)-5-hydroxypiperidine (cis-alcohol) if you target the (3R, 5S)-5-fluoro (trans-fluoride). The reaction proceeds with inversion of configuration at C5.
-
Temperature: Do not exceed 0°C to RT initially. Deoxo-Fluor decomposes exothermically above 90°C [1].
-
Solvent: Use DCM or THF. Avoid protic solvents entirely.
Visualizing the Mechanism: The following diagram illustrates the critical inversion step and the competing elimination risk.
Module 2: The Ester Alpha-Center (C3 Preservation)
Q: My C5 stereochemistry is correct, but the C3 ester has racemized. Why?
Diagnosis:
The C3 proton is alpha to a carbonyl (ester) and beta to a nitrogen . While the amine is likely protected (e.g., N-Boc), the electron-withdrawing effect of the C5-fluorine inductively increases the acidity of the C3 proton (
Root Cause: Base-catalyzed enolization. If you used a base to neutralize the reaction or during an alkylation step, you likely triggered thermodynamic equilibration. The system will drift toward the more stable diastereomer (typically where the bulky ester is equatorial) [2].
The Fix:
-
Avoid Strong Bases: Never use alkoxide bases (NaOMe, NaOEt) if the ester is already formed. Use non-nucleophilic, bulky bases like DIPEA or 2,6-Lutidine if basicity is required.
-
Quench Protocols: When quenching the fluorination reaction, pour the reaction mixture into a saturated NaHCO3 solution at 0°C . Do not add the base to the reaction mixture, as local hot-spots of high pH can trigger epimerization.
-
The "Two-Carbonyl" Rule: If you are forming the ester from a carboxylic acid using an activating agent (EDC/HATU), avoid oxazolone formation. This intermediate is highly prone to racemization at C3 [3].
Comparative Stability Data:
| Condition | Risk Level | Mechanism | Recommendation |
| NaH / DMF | Critical | Irreversible deprotonation | FORBIDDEN |
| NaOMe / MeOH | High | Thermodynamic equilibration | Avoid; use acid cat. if transesterification needed |
| TFA / DCM | Low | Acid-catalyzed enolization | Safe at 0°C; monitor time |
| DIPEA / DCM | Low | Kinetic deprotonation unlikely | Preferred auxiliary base |
Module 3: Deprotection & Handling
Q: I lost optical purity during N-Boc deprotection. Isn't acid deprotection safe?
Diagnosis: While acid usually suppresses enolization, the C5-fluorine introduces a "through-space" electronic effect. If the deprotection is done in protic solvents (MeOH/HCl) with heating, the protonated amine can assist in transient enol formation via H-bonding to the ester carbonyl oxygen.
The Fix: Use HCl in 1,4-Dioxane at room temperature.
Step-by-Step Protocol:
-
Dissolve the N-Boc-5-fluoro-3-ester in anhydrous 1,4-dioxane (0.1 M).
-
Cool to 0°C .
-
Add 4.0 M HCl in Dioxane (5-10 equiv) dropwise.
-
Warm to RT and monitor by LCMS. Do not heat.
-
Critical Step: Remove solvent in vacuo at
. Do not neutralize the crude salt with aqueous NaOH. Isolate as the hydrochloride salt directly to prevent the free amine from performing an intermolecular deprotonation [4].
Module 4: Analytical Validation
Q: How do I definitively prove I have the (3R, 5S) isomer and not a mixture?
Technique: 19F-NMR Coupling Constants
The coupling constants (
-
Cis-isomer (3R, 5R): Typically shows distinct
values due to axial-equatorial relationships. -
Trans-isomer (3R, 5S): The fluorine and ester often adopt a diequatorial or axial/equatorial orientation that minimizes 1,3-diaxial strain.
Visualizing the Racemization Pathway:
References
-
Organic Syntheses. "Fluorination with Deoxo-Fluor®." Org.[1][2][3][4][5] Synth.2014 , 91, 170-174. Link
-
BenchChem. "Avoiding Racemization During the Synthesis of Chiral Piperidine Acids." Technical Support Library. Link
-
Thieme Connect. "Racemization Assays and Oxazolone Formation." Synthesis Reviews. Link
-
Scientific Update. "Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations." Scientific Update Blogs, 2019 . Link
Sources
Technical Support Center: Minimizing Defluorination in Piperidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common yet challenging issue in modern medicinal chemistry: the unwanted defluorination of piperidine derivatives. Fluorinated piperidines are a cornerstone of drug design, offering unique control over physicochemical properties like basicity (pKa), lipophilicity, and metabolic stability.[1][2] However, the very C-F bond that imparts these desirable traits can be surprisingly labile under certain reaction conditions, leading to yield loss, complex purification challenges, and the formation of undesired byproducts.
This guide moves beyond simple protocols to explain the mechanistic underpinnings of common defluorination pathways. By understanding the "why" behind these side reactions, you will be better equipped to proactively design experiments that preserve the integrity of your fluorinated scaffolds.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a defluorinated byproduct during a standard N-alkylation of my 4-fluoropiperidine. What is the likely cause?
A: The most probable cause is an intramolecular nucleophilic substitution (SN2) reaction, especially if your alkylating agent contains a leaving group at the δ-position relative to the piperidine nitrogen. This can lead to the formation of a spiro-pyrrolidinium salt, which subsequently decomposes or reacts further to yield a complex mixture of products, including the observed defluorinated species.
Causality & Mechanism: The piperidine nitrogen is a potent nucleophile. If the N-substituent places a carbon with a leaving group four atoms away (the δ-position), the molecule can adopt a conformation that allows the nitrogen's lone pair to attack that carbon center, displacing the leaving group. If a fluorine atom is on the piperidine ring, particularly in a position that can be eliminated, this intramolecular cyclization can be part of a cascade that leads to defluorination. A well-documented example is the instability of N-(4-fluorobutyl)piperidine derivatives, which readily cyclize to form a spiro-pyrrolidinium salt through intramolecular displacement of the fluoride ion.[3] This process is highly favorable for forming 5- and 6-membered rings.[4][5]
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption [Intramolecular SN2 leading to defluorination.]
Troubleshooting Protocol:
-
Modify the Alkylating Agent: If possible, redesign your N-substituent to avoid placing a leaving group at the δ-position. If this is not feasible, consider using a less reactive leaving group (e.g., tosylate instead of bromide or iodide).
-
Protect the Piperidine Nitrogen: If the N-H is the reactive site, consider using a protecting group that reduces the nucleophilicity of the nitrogen during the problematic step. A carbamate protecting group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxycarbonyl) is ideal.[6]
-
Control Reaction Conditions: Run the reaction at the lowest possible temperature to disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction. Use a non-polar aprotic solvent to minimize the stabilization of charged intermediates.
Q2: My fluoropiperidine is degrading when I use a strong base like LDA or NaH. What type of reaction is causing this?
A: Strong, non-nucleophilic bases can promote defluorination through an elimination reaction, specifically by abstracting a proton from a carbon adjacent to the C-F bond (a β-proton). This leads to the formation of an enamine or a tetrahydropyridine byproduct.
Causality & Mechanism: This side reaction typically proceeds via an E1cb-like (Elimination, Unimolecular, conjugate Base) mechanism, particularly if the abstracted proton is acidic.[7][8] The strong base removes a proton (H⁺) from the carbon beta to the fluorine atom, creating a carbanion. This carbanion is stabilized by the electron-withdrawing effect of the adjacent fluorine. The resulting electron pair then pushes out the fluoride ion (F⁻) to form a double bond. The rate of this reaction is highly dependent on the acidity of the β-proton and the strength of the base used.
dot graph TD { rankdir=LR; node [shape=plaintext, fontcolor="#202124"];
} caption [E1cb-like mechanism for defluorination.]
Troubleshooting & Optimization:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base Selection | Strong, sterically hindered bases (e.g., LDA, LHMDS, NaH, KOtBu).[9] | Use a weaker, non-nucleophilic base if possible (e.g., Cs₂CO₃, K₂CO₃, or an organic base like DBU or DIPEA). The goal is to use a base just strong enough for the desired reaction but not for β-proton abstraction. |
| Temperature | Elevated temperatures (reflux). | Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C). Elimination reactions are often favored entropically and become more competitive at higher temperatures. |
| Substrate Structure | Protons β to the fluorine are activated (e.g., by an adjacent carbonyl group). | If possible, modify the substrate to remove or replace the activating group. Alternatively, protect the activating group (e.g., ketal formation for a ketone) before performing the base-mediated step. |
| Solvent | Polar aprotic solvents (e.g., THF, DMF) can stabilize the carbanion intermediate. | Consider using a less polar solvent like toluene or dichloromethane to potentially disfavor the formation of the carbanion. |
Troubleshooting Guide: Transition-Metal Catalysis
Issue: I am seeing hydrodefluorination during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on my fluoropiperidine-containing substrate.
Hydrodefluorination (replacement of F with H) is a known side reaction in Pd-catalyzed cross-couplings, particularly with electron-rich or sterically hindered substrates.[10][11] The mechanism can be complex and may involve the formation of palladium-hydride species.
Decision-Making Workflow for Troubleshooting:
Advanced Topics & Preventative Strategies
Q3: Are certain positions on the piperidine ring (e.g., 2-, 3-, or 4-fluoro) more susceptible to defluorination?
A: Yes, the stability of the C-F bond is highly dependent on its position and the overall stereoelectronic environment of the ring.
-
2-Fluoropiperidines: The fluorine is α to the nitrogen. This position can be susceptible to elimination if there is a proton on the nitrogen and a strong base is used, leading to an enamine. The N-substituent plays a critical role here; N-acyl or N-sulfonyl groups can increase the acidity of the C2-proton, potentially facilitating elimination.
-
3-Fluoropiperidines: The fluorine is β to the nitrogen. This is often a relatively stable position. However, the conformational preference of the fluorine atom (axial vs. equatorial) can be influenced by N-protonation or N-substitution, which in turn affects reactivity.[12][13] An axial fluorine in a protonated 3-fluoropiperidine can be stabilized by a C-F···H-N⁺ interaction.[2]
-
4-Fluoropiperidines: The fluorine is γ to the nitrogen. This position is generally stable to base-mediated elimination as there are no adjacent acidic protons activated by the nitrogen. However, it can be susceptible to intramolecular reactions if the N-substituent creates a favorable geometry for cyclization, as discussed in Q1.
Q4: Can Lewis acids cause defluorination?
A: Yes, strong Lewis acids can promote defluorination, especially in non-polar solvents.
Causality & Mechanism: Lewis acids, particularly those with a high affinity for fluoride (e.g., AlCl₃, BCl₃, silylium ions), can coordinate to the fluorine atom.[14] This coordination polarizes the C-F bond, making the carbon more electrophilic and weakening the bond. This can facilitate fluoride abstraction to form a carbocation, which may then be trapped by a nucleophile or undergo rearrangement or elimination. This pathway is less common for simple alkyl fluorides under standard conditions but can be a significant issue if strong Lewis acids are used, for instance, during a Friedel-Crafts reaction on an aromatic moiety elsewhere in the molecule.
Preventative Measures:
-
Avoid strong Lewis acids when a fluoropiperidine moiety is present.
-
If a Lewis acid is required, use a milder one (e.g., ZnCl₂, Sc(OTf)₃) and stoichiometric amounts.
-
Perform the reaction at low temperatures to minimize C-F bond cleavage.
-
Consider using a protecting group on the piperidine nitrogen to modulate its potential interaction with the Lewis acid.
References
-
Laijun Zhang, Wei Zhang, Jun Liu, & Jinbo Hu. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2850-2853. [Link]
-
Raffael Vorberg, Erick M. Carreira, & Klaus Müller. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431-437. [Link]
-
Organic Chemistry Portal. (n.d.). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Retrieved from [Link]
-
G. K. Surya Prakash, Jean-Noël Volle, & George A. Olah. (2009). Substitution effect on the cylization/fluorination reaction of N-dienes in superacid. Journal of Fluorine Chemistry, 130(8), 719-723. [Link]
-
Matthias T. Bünzli, Antonio Togni, & Ruth M. Gschwind. (2013). Main-Group Lewis Acids for C–F Bond Activation. ACS Catalysis, 3(10), 2344-2357. [Link]
-
Jin-Quan Yu, & Matthew S. Sigman. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 965-967. [Link]
-
Raffael Vorberg, Erick M. Carreira, & Klaus Müller. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2395-2404. [Link]
-
O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Braun, T. (2015). Topic 6: C−F Activation. University of Bath. [Link]
-
Gao, J., & Truhlar, D. G. (2009). Mechanistic Analysis of the Base-Catalyzed HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butane-2-one Based on Liquid-Phase Kinetic Isotope Effects Calculated by Dynamics Modeling with Multidimensional Tunneling. Journal of Chemical Theory and Computation, 5(1), 59-67. [Link]
-
Milstein, D., & Stille, J. K. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]
-
Wang, J., & Gu, Z. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 965-967. [Link]
-
Leong, D., Gunther, O., & Ozerov, O. (2023). Alkylative defluorination (AlkDF) of C–F bonds with cationic alkyl magnesium species. American Chemical Society. [Link]
-
Ben-David, Y., & Milstein, D. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Figshare. [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Westaway, K. C., & Matsson, O. (2007). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. ResearchGate. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3) and its TFA‐(A), HCl‐(B), and NH‐(C)‐ analogues. ResearchGate. [Link]
-
Asymmetric. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. scientificupdate.com [scientificupdate.com]
- 3. A review of frustrated Lewis pair enabled monoselective C–F bond activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06485A [pubs.rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles [organic-chemistry.org]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Analysis of the Base-Catalyzed HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butane-2-one Based on Liquid-Phase Kinetic Isotope Effects Calculated by Dynamics Modeling with Multidimensional Tunneling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. acs.figshare.com [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Esterification Conditions for 5-Fluoropiperidine-3-Carboxylic Acid
An in-depth guide to navigating the complexities of esterifying 5-fluoropiperidine-3-carboxylic acid, this technical support center offers targeted troubleshooting advice and frequently asked questions. Designed for researchers, chemists, and drug development professionals, this document provides practical, field-tested solutions to common experimental challenges, ensuring the integrity and efficiency of your synthesis.
The esterification of 5-fluoropiperidine-3-carboxylic acid presents a unique set of challenges due to the molecule's bifunctional nature. It contains both a secondary amine, which is basic, and a carboxylic acid. Furthermore, the presence of an electron-withdrawing fluorine atom can influence the reactivity of the molecule. This guide addresses common issues encountered during its esterification, providing explanations for experimental choices and robust protocols for success.
Frequently Asked Questions & Troubleshooting
Section 1: Low or No Reaction Conversion
Question: My Fischer esterification of 5-fluoropiperidine-3-carboxylic acid is showing very low conversion to the desired ester. What are the likely causes and how can I fix this?
Answer: Low conversion in a Fischer esterification is a common problem that typically stems from the reaction's equilibrium nature or issues with catalysis.[1][2] Here’s a breakdown of potential causes and solutions:
-
Inadequate Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][3] According to Le Châtelier's principle, this water must be removed to drive the equilibrium towards the product.
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) that forms an azeotrope with water. As the mixture refluxes, the water is collected in the trap, preventing it from participating in the reverse reaction.[2] Alternatively, for smaller-scale reactions, adding a dehydrating agent like molecular sieves can be effective.
-
-
Catalyst Inactivation or Insufficient Amount: The basic nitrogen of the piperidine ring can neutralize the acid catalyst, rendering it ineffective. You may be using a stoichiometric amount of catalyst simply to form the ammonium salt, with none left to catalyze the esterification.
-
Solution: Ensure you are using a sufficient excess of the acid catalyst. A common approach is to use at least 2 equivalents of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] One equivalent will protonate the piperidine nitrogen, and the excess will catalyze the reaction.
-
-
Suboptimal Temperature and Reaction Time: Esterification reactions are often slow, and insufficient heat or time will result in low yields.
-
Solution: Ensure the reaction is heated to a sufficient reflux temperature to facilitate both the reaction rate and the azeotropic removal of water. Monitor the reaction progress over time using an appropriate analytical technique (see Section 3) and allow it to proceed until the starting material is consumed.
-
Question: Which acid catalyst is best for this specific substrate?
Answer: The choice of catalyst is critical. While classical mineral acids are effective, they can present challenges in workup.[5][6]
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH): These are the most common and effective Brønsted acid catalysts for Fischer esterification due to their high acidity and low volatility.[2][4] They are highly effective at protonating the carbonyl, making it more electrophilic.
-
Hydrogen Chloride (HCl): Often introduced as a gas dissolved in the alcohol (e.g., methanolic HCl), this is another strong acid catalyst. It can be convenient as the excess can be removed by evaporation.
-
Solid Acid Catalysts (e.g., Amberlyst-15): These are ion-exchange resins that can simplify purification.[4] The catalyst can be filtered off from the reaction mixture, eliminating the need for a neutralization wash. This can be particularly advantageous for substrates sensitive to aqueous workups.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Mineral Acid | H₂SO₄, HCl | High activity, low cost.[5] | Difficult to remove, requires neutralization, can cause charring. |
| Homogeneous Organic Acid | p-TsOH | High activity, crystalline solid (easy to handle).[7] | Requires neutralization and removal. |
| Heterogeneous Solid Acid | Amberlyst-15, Nafion | Easily removed by filtration, reusable, less corrosive.[4] | Can have lower activity, may require higher temperatures. |
Section 2: Alternative Esterification Strategies
Question: The Fischer esterification isn't working for me. What is a more robust, non-equilibrium method?
Answer: When equilibrium-driven methods fail, converting the carboxylic acid to a more reactive species is the best approach. The most common strategy is to form an acyl chloride.
Acyl Chloride Formation: This two-step method is highly effective and avoids the production of water.
-
Step 1: Acyl Chloride Synthesis: React the 5-fluoropiperidine-3-carboxylic acid hydrochloride salt with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This converts the carboxylic acid to a highly reactive acyl chloride.
-
Step 2: Esterification: The crude acyl chloride is then reacted with the desired alcohol (e.g., methanol, ethanol). A non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl produced during the reaction.
This method is not reversible and typically proceeds to completion at lower temperatures and in shorter times than Fischer esterification.
Section 3: Reaction Monitoring and Analysis
Question: How can I effectively monitor the progress of my esterification reaction?
Answer: Proper reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation byproducts.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The starting carboxylic acid is quite polar and should have a low Rf value, while the resulting ester is significantly less polar and will have a higher Rf. Use a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to prevent streaking of the starting material).
-
Gas Chromatography (GC) or GC-MS: If the ester product is sufficiently volatile, GC is an excellent quantitative method.[7] It can clearly separate the ester from the starting material and alcohol, allowing for accurate conversion calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton (a broad singlet, typically >10 ppm) and the appearance of new signals corresponding to the ester alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester).
Section 4: Product Purification and Isolation
Question: My reaction is complete, but I'm struggling to isolate the pure ester. How should I design my workup?
Answer: Purifying piperidine derivatives requires careful consideration of their basicity.[8][9]
-
Quenching and Neutralization: After cooling the reaction, carefully quench it by adding it to a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the excess acid catalyst and the protonated piperidine nitrogen, making the ester product soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The ester, being less polar and now deprotonated, will move into the organic phase.[8] Any unreacted carboxylic acid will be deprotonated to its carboxylate salt and remain in the aqueous layer.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Chromatography: If impurities persist, flash column chromatography on silica gel is the final purification step.[8] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification
This protocol is for the synthesis of ethyl 5-fluoropiperidine-3-carboxylate.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 5-fluoropiperidine-3-carboxylic acid (1.0 eq).
-
Reagents: Add toluene (approx. 40 mL) and absolute ethanol (5.0 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 eq) dropwise while stirring. The mixture may become warm.
-
Reaction: Heat the mixture to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction's progress by TLC (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid) every 2-4 hours. The reaction is typically complete in 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Carefully pour the mixture into a beaker containing a stirred, ice-cold saturated solution of NaHCO₃. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
References
-
Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis. Available from: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. National Institutes of Health (NIH). Available from: [Link]
-
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. Available from: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available from: [Link]
-
Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate. Available from: [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World. Available from: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Institutes of Health (NIH). Available from: [Link]
-
The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available from: [Link]
- Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
- Method for preparing amino acid esters. Google Patents.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Available from: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. Available from: [Link]
- A kind of purification method of high-purity piperidine. Google Patents.
-
What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available from: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. National Institutes of Health (NIH). Available from: [Link]
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ACS Publications. Available from: [Link]
-
ESTERS OF N-SUBSTITUTED PIPERIDINE CARBOXYLIC ACIDS1. ACS Publications. Available from: [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available from: [Link]
- Heterocyclic Compounds. A book chapter.
-
Fischer Esterification. Organic Chemistry Portal. Available from: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Institutes of Health (NIH). Available from: [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. A lab manual.
-
Solved Problems On Heterocyclic Chemistry. YouTube. Available from: [Link]
-
Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes. Available from: [Link]
-
Fischer Esterification. Chemistry Steps. Available from: [Link]
-
Ester Reactions Summary and Practice Problems. Chemistry Steps. Available from: [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available from: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Reagent Guide. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Resolving stability issues of methyl 5-fluoropiperidine-3-carboxylate in solution
The following technical guide is structured as a specialized support center resource. It deviates from standard templates to address the unique physicochemical challenges of methyl 5-fluoropiperidine-3-carboxylate .
Executive Summary
Methyl 5-fluoropiperidine-3-carboxylate is a high-value scaffold used in medicinal chemistry (e.g., for modulation of basicity and lipophilicity in CNS targets). However, users frequently report purity degradation, yield loss, and LCMS anomalies during handling.
These issues stem from three competing instability mechanisms:
-
C3-Epimerization: Driven by the acidity of the
-proton. -
Intermolecular Condensation: The free amine attacking the ester of a neighboring molecule.
-
Hydrolysis: Accelerated by the basicity of the piperidine ring.
This guide provides the protocols required to stabilize this molecule.
Module 1: The Stability Triad (Mechanistic Insight)
To handle this compound successfully, you must understand why it degrades. The fluorine atom at C5 exerts a strong inductive effect (
Degradation Pathways Diagram
The following diagram illustrates the competing pathways that degrade your sample in solution.
Caption: Figure 1. Degradation landscape of methyl 5-fluoropiperidine-3-carboxylate. The free base is the unstable node leading to epimerization or polymerization.
Module 2: Critical Troubleshooting (Q&A)
Issue 1: "My LCMS shows two peaks with the same mass. Is my compound impure?"
Diagnosis: Likely Diastereomers (Epimers) , not structural impurities. Technical Explanation: The C3 position (alpha to the ester) is chiral. In solution, particularly if the solution is slightly basic (free amine form) or protic (methanol/water), the acidic proton at C3 can be removed and re-protonated, leading to equilibration between the cis and trans isomers.
-
Cis-isomer: Often the kinetic product from hydrogenation.
-
Trans-isomer: Often the thermodynamic product (equatorial ester).
Resolution Protocol:
-
Check Solvent: Are you dissolving the free base in Methanol or Water? This accelerates epimerization.
-
Run NMR: A 1H NMR will show distinct coupling constants (
-values) for the H3 proton.-
Cis (Axial-Equatorial): Smaller
values. -
Trans (Axial-Axial): Large diaxial coupling (~10-12 Hz).
-
-
Fix: If you require a single diastereomer, you must store it as the HCl salt immediately after isolation. Do not leave the free base in solution.
Issue 2: "The compound turns into a gum/solid precipitate upon storage."
Diagnosis: Intermolecular Oligomerization .
Technical Explanation:
Unlike
Resolution Protocol:
-
Never store the free base neat (oil) at room temperature.
-
Conversion to Salt:
-
Dissolve crude oil in dry Et2O or 1,4-Dioxane.
-
Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.
-
Filter the white precipitate.
-
Result: The HCl salt is stable for months at -20°C.
-
Issue 3: "Yield is low after aqueous workup."
Diagnosis: Water Solubility & Hydrolysis . Technical Explanation: The 5-fluoro group increases the polarity of the molecule. The free base is highly soluble in water and difficult to extract into organic solvents like DCM or EtOAc, especially if the pH isn't perfectly adjusted. Furthermore, the ester hydrolyzes rapidly at pH > 9.
Optimization Table: Extraction Conditions
| Parameter | Recommendation | Rationale |
| Workup pH | pH 8.5 - 9.0 | High enough to deprotonate the amine, low enough to minimize ester hydrolysis. |
| Solvent | CHCl3/iPrOH (3:1) | Pure DCM is often insufficient for fluorinated piperidines. The alcohol cosolvent improves recovery. |
| Salt Effect | Saturate with NaCl | "Salting out" is mandatory to drive the polar heterocycle into the organic phase. |
| Speed | < 15 Minutes | Minimize contact time with the aqueous basic phase to prevent hydrolysis. |
Module 3: Handling & Storage Workflow
Follow this decision tree to ensure sample integrity during your experiments.
Caption: Figure 2. Mandatory workflow for handling methyl 5-fluoropiperidine-3-carboxylate to prevent degradation.
Module 4: Advanced Synthesis Notes
Fluorine's Impact on Reactivity
The 5-fluoro substituent is not just a passive label.
-
Reduced Basicity: The nitrogen lone pair is less available due to the inductive withdrawal of the fluorine (
-position). This means acylation or alkylation reactions may require stronger bases or longer reaction times compared to the non-fluorinated analog. -
Elimination Risk: Under harsh basic conditions (e.g., NaH, reflux), you risk elimination of HF to form the unsaturated piperidine (tetrahydropyridine). Avoid thermodynamic bases ; prefer kinetic bases like LiHMDS at low temperatures if deprotonation is required.
Recommended Reagents
-
Coupling Reagents: Use HATU/DIEA for amide couplings. The reactivity is sufficient without causing racemization if kept at 0°C.
-
Protective Groups: If the free amine is not needed immediately, protect it as a Boc-carbamate . The N-Boc derivative is a crystalline solid and is chemically stable, solving both the oligomerization and epimerization issues (by removing the basic amine).
References
-
Vertex AI Search. (2023). Hydrolysis of beta-amino esters stability. National Institutes of Health. 1
-
RSC Advances. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Royal Society of Chemistry.[2] 3
-
Shen, J. et al. (2022).[4] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. eScholarship. 4[5]
-
ResolveMass Laboratories. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. 5[5]
-
ChemScene. (2025). Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride Product Data. 6[5]
Sources
- 1. Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Purification of Fluoropiperidine Esters
Current Status: Online Operator: Senior Application Scientist Ticket ID: FPE-PUR-001
Introduction: The "Dual-Functionality" Challenge
Welcome to the technical support hub for fluoropiperidine ester purification. You are likely here because standard chromatography protocols (Hexane/Ethyl Acetate) are failing.
Purifying fluoropiperidine esters presents a unique "chemical conflict":
-
The Amine (Basic): Piperidines are secondary or tertiary amines (
). They interact strongly with acidic silanol groups ( ) on silica gel, causing severe peak tailing and material loss. -
The Ester (Labile): Esters are susceptible to hydrolysis. The standard fix for amines—using strong aqueous bases like Ammonium Hydroxide (
)—can hydrolyze your ester, destroying your product. -
The Fluorine (Isomeric): Fluorine introduces unique dipoles and lipophilicity. Regioisomers (e.g., 3-fluoro vs. 4-fluoro) or stereoisomers (cis/trans) often co-elute due to similar polarity.
This guide provides field-proven solvent systems and troubleshooting workflows specifically designed to navigate these conflicts.
Part 1: Troubleshooting Guide (Q&A)
Q1: My compound streaks/tails across the column. I’m losing mass.
Diagnosis: Silanol Effect. The basic nitrogen in your piperidine ring is hydrogen-bonding with the acidic protons of the silica gel silanols. The Fix: You must use a Mobile Phase Modifier .
-
Standard Protocol: Add 0.5% to 1% Triethylamine (TEA) to your mobile phase.[1][2] TEA competes for the silanol sites, effectively "blocking" them and allowing your amine to elute freely.
-
Why TEA over Ammonia? For esters, TEA is safer. Ammonia is a nucleophile and can attack the ester carbonyl (aminolysis), forming an amide byproduct. TEA is sterically hindered and non-nucleophilic.
Q2: I see two spots on TLC, but they co-elute on the column.
Diagnosis: Selectivity Failure. You are likely separating based on polarity alone. Fluorine isomers often have identical polarity but different molecular shapes or dipole vectors. The Fix: Change the Selectivity Mechanism (Solvent Class).
-
Switch Solvents: If using Hexane/EtOAc (Selectivity Group I/VI), switch to DCM/Acetone or Toluene/EtOAc .
-
The "Fluorine" Trick: Fluorinated compounds often display unique solubility in Toluene . Using Toluene as the non-polar component (instead of Hexane) can dramatically improve separation factors (
) for fluoro-isomers due to - interactions and dipole alignment.
Q3: My product degrades on the column (NMR shows acid or alcohol byproducts).
Diagnosis: Acid-Catalyzed Hydrolysis. Silica gel is naturally acidic (
-
Pre-treatment: Flush the packed silica column with Mobile Phase + 1% TEA before loading your sample. This neutralizes the column acidity.[3][4]
-
Alternative: Switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and often preserves labile amino esters better.
Part 2: Recommended Solvent Systems
The following table ranks solvent systems by their utility for fluoropiperidine esters, balancing resolution against stability risks.
| System Class | Solvent Composition | Target Application | Risk Profile |
| Standard Basic | Hexane / EtOAc + 1% TEA | General purification; simple impurities. | Low. TEA protects the amine; Hexane is inert. |
| Polar Basic | DCM / MeOH (95:5) + 0.5% TEA | Polar compounds; removing polar impurities. | Medium. High MeOH conc. can dissolve silica; keep MeOH <10%.[5][6] |
| Isomer Selective | Toluene / Acetone (Gradient) | Separating cis/trans fluoro-isomers. | Low. Excellent selectivity for dipoles; Toluene minimizes tailing. |
| "The Nuclear Option" | DCM / MeOH / | Highly polar/stubborn amines. | High. Risk of ester aminolysis. Use only if TEA fails. |
Part 3: Decision Logic & Workflows
Workflow 1: Solvent System Selection Tree
Use this logic gate to determine the starting conditions for your purification.
Caption: Decision matrix for selecting the optimal mobile and stationary phases based on TLC behavior.
Workflow 2: The "Neutralized Silica" Protocol
This is the Gold Standard method for protecting labile fluoropiperidine esters during flash chromatography.
Caption: Step-by-step protocol for pre-neutralizing silica columns to prevent ester hydrolysis and amine tailing.
Part 4: Scientific Rationale (The "Why")
The Fluorine Inductive Effect
While fluorine is electron-withdrawing, its effect on the piperidine nitrogen basicity depends on distance.
-
3-Fluoropiperidine: The fluorine is close to the nitrogen (
). -
4-Fluoropiperidine: The fluorine is distant (
). -
Implication: 4-fluoropiperidines are more basic and will tail significantly more than 3-fluoro analogs. They require higher concentrations of TEA modifier [1].
The "Toluene Effect" on Fluoro-Isomers
Fluorine atoms create a "hard" dipole but also increase lipophilicity. Toluene (an aromatic solvent) interacts via
References
-
Biotage. (2023).[4][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
BenchChem. (2025).[1][8][9] Technical Support Center: Purification of Piperidine Derivatives.[2] Retrieved from
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[5][6] Retrieved from
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Mechanisms. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H and 13C NMR interpretation of methyl 5-fluoropiperidine-3-carboxylate
Topic: 1H and 13C NMR Interpretation of Methyl 5-fluoropiperidine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-fluoropiperidine-3-carboxylate is a high-value scaffold in medicinal chemistry, particularly for modulating pKa and metabolic stability in amine-based drugs. However, its characterization is notoriously difficult due to heteronuclear spin-spin coupling (
This guide objectively compares the NMR performance of the two primary diastereomers: the thermodynamically favored (3R,5R)-Trans isomer and the (3R,5S)-Cis alternative. By analyzing the distinct coupling constants (
Part 1: Structural & Conformational Analysis
Before interpreting spectra, one must understand the dynamic behavior of the piperidine ring. Unlike non-fluorinated analogs, 3,5-disubstituted fluoropiperidines exhibit a counter-intuitive conformational preference known as the Fluorine Axial Preference .
The Isomer Challenge
-
The Product (Trans-Isomer): Typically the major product of pyridine hydrogenation. The substituents are in a 1,3-trans relationship.
-
The Alternative (Cis-Isomer): Often the minor product or target of asymmetric synthesis.
Visualizing the Stereochemistry Workflow
Figure 1: Decision tree for assigning stereochemistry based on the H-5 proton splitting pattern.
Part 2: 1H NMR Interpretation & Comparison
The proton geminal to fluorine (H-5 ) is the "spy" nucleus. Its multiplicity reveals the orientation of the C-F bond.
Comparative Data Table: Trans vs. Cis
| Feature | Trans-Isomer (Product) | Cis-Isomer (Alternative) | Mechanistic Cause |
| H-5 Chemical Shift | Anisotropic effect of C-F bond orientation. | ||
| H-5 Multiplicity | Broad dtt or dddd | Narrow dtt | Number of large couplings. |
| ~46–48 Hz | ~46–48 Hz | Direct H-F interaction (invariant). | |
| Large (~30–40 Hz) | Small (<15 Hz) | Key Differentiator: Axial-Axial vs. Eq-Eq coupling. | |
| H-4/H-6 Couplings | Distinct Axial/Eq splitting | Complex overlapping | Ring rigidity vs. flexibility. |
Detailed Spectral Analysis
1. The Trans-Isomer (F-Axial)
-
H-5 Signal: Appears as a very wide multiplet (span > 80 Hz).
-
Coupling Logic:
- : ~47 Hz (Huge doublet).
- : ~11-13 Hz (Large axial-axial H-H coupling).
- : ~11-13 Hz (Large axial-axial H-H coupling).
-
Result: The signal is a "doublet of triplets" (or quartets) with extreme width. This confirms the Axial Fluorine (and thus Trans relative to the Equatorial Ester).
2. The Cis-Isomer (F-Equatorial)
-
H-5 Signal: Appears as a narrower multiplet (span < 60 Hz).
-
Coupling Logic:
- : ~47 Hz (Huge doublet).
- : ~3-5 Hz (Small equatorial-axial H-H coupling).
- : ~3-5 Hz (Small equatorial-axial H-H coupling).
-
Result: The "wings" of the geminal doublet are narrow multiplets, lacking the additional wide splitting seen in the trans isomer.
Part 3: 13C NMR Interpretation
Carbon-13 NMR provides a secondary validation layer, particularly useful when proton signals overlap.
C-F Coupling Constants (
)
Unlike protons, C-F couplings are visible across the entire skeleton.
| Carbon Position | Chemical Shift ( | Coupling Pattern | |
| C-5 (C-F) | 84.0 – 89.0 | Doublet ( | 170 – 180 Hz |
| C-4 / C-6 | 30.0 – 40.0 | Doublet ( | 18 – 22 Hz |
| C-3 (Ester) | 40.0 – 45.0 | Doublet ( | 2 – 8 Hz |
| C=O (Carbonyl) | 170.0 – 173.0 | Singlet / Weak Doublet | < 2 Hz |
Diagnostic Tip: The magnitude of the
Part 4: Experimental Protocols
To ensure reproducible data and clear resolution of multiplets, follow this self-validating protocol.
Protocol 1: Sample Preparation for High-Resolution NMR
-
Solvent: CDCl
is standard. However, if H-3 and H-5 signals overlap, switch to Benzene-d (C D ) . The aromatic solvent induces shifts that often separate the key methine protons. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause line broadening due to viscosity, obscuring fine splitting.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Protocol 2: 19F Decoupling (The "Clean-Up" Experiment)
If the 1H spectrum is too complex due to F-splitting:
-
Setup: Select a standard
parameter set. -
Decoupling: Turn on
decoupling (O2 offset centered at -180 ppm). -
Result: The H-5 signal will collapse from a "doublet of multiplets" to a simple "multiplet" (tt or dddd).
-
Validation: If the signal simplifies to a triplet of triplets (
Hz), you have confirmed the Trans (Axial-H) configuration (since H-5 is axial, F is equatorial? Wait —verify logic: If H-5 is Axial, and the signal is a large triplet, it implies Ax-Ax coupling to neighbors. If F was removed, H-5 remains Axial. This confirms the ring conformation, not necessarily the F-position directly, but infers it).
-
Part 5: Advanced Validation (2D NMR)
When 1D analysis is ambiguous (e.g., in mixtures), use 2D Heteronuclear correlations.
Figure 2: 2D NMR workflow for confirming spatial proximity (HOESY) and connectivity (COSY).
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy):
-
Trans (F-Axial): Strong NOE correlation between F and H-3 (if H-3 is also axial/equatorial depending on exact twist). More reliably, F-Axial shows NOE to H-1/H-5 axial protons on the same face (1,3-diaxial interaction).
-
Cis (F-Equatorial): NOE correlations are weaker and diffuse to adjacent equatorial protons.
-
References
-
Synthesis and Characterization of Fluoropiperidines
-
Koudih, R. et al. "Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates." European Journal of Medicinal Chemistry, 2012. Link
-
-
Conformational Analysis of Fluorinated Heterocycles
-
NMR Coupling Constants Guide
-
"19F Coupling Constants Table." Alfa Chemistry. Link
-
-
Stereochemical Assignment Methodology
Sources
- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Enantiomeric Excess Determination of Fluoropiperidines
Introduction: The Critical Role of Chirality in Fluoropiperidine-Containing Drug Candidates
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the fluoropiperidine scaffold represents a cornerstone of modern drug design. Its unique conformational constraints, modulated basicity, and potential for improved metabolic stability and blood-brain barrier penetration make it a privileged structural motif. However, the introduction of a fluorine atom or other substituents frequently creates a chiral center, leading to enantiomers that can possess dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[1]
Regulatory bodies worldwide now strongly favor the development of single-enantiomer drugs over racemic mixtures.[2] This necessitates the development of robust, accurate, and reliable analytical methods to determine enantiomeric excess (ee), a critical quality attribute from early discovery through to quality control.[3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods, offering field-proven insights and actionable protocols to empower you to tackle the enantioseparation of fluoropiperidines with confidence.
The Engine of Separation: Understanding Chiral Stationary Phases (CSPs)
Direct enantioseparation by chromatography is the most widely adopted approach, relying on the differential interactions between enantiomers and a Chiral Stationary Phase (CSP).[1][4] The formation of transient diastereomeric complexes results in different retention times, allowing for baseline separation and quantification.[3] For fluoropiperidine analysis, polysaccharide-based CSPs are, by a significant margin, the most versatile and successful class of selectors.[5][6]
Polysaccharide-Based CSPs: These are the workhorses of chiral separations.[7] Based on helical polymers of cellulose or amylose derivatized with various carbamates or esters, they create intricate chiral grooves and pockets.[8] Enantiorecognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within these pockets.[9] Leading commercial examples include the Daicel CHIRALPAK® and Phenomenex Lux® series of columns.[8][10]
-
Coated vs. Immobilized CSPs: Traditional polysaccharide CSPs are physically coated onto a silica support. This limits the range of usable organic solvents, as "strong" solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate can strip the coating. In contrast, modern immobilized CSPs have the chiral selector covalently bonded to the silica.[11][12] This provides universal solvent compatibility, dramatically expanding the mobile phase options available for method development and enabling the separation of challenging or poorly soluble compounds.[12][13]
Comparative Analysis: HPLC vs. SFC for Fluoropiperidine Separations
While HPLC is the established standard, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, complementary technique, offering significant advantages in speed and sustainability.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Operates in Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO) modes. | Separation using a mobile phase of supercritical CO2 mixed with a small amount of organic co-solvent (modifier), typically an alcohol. |
| Speed | Moderate. Run times are typically in the 10-30 minute range. Column re-equilibration can be time-consuming. | High Speed. The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates (3-5 mL/min) without significant loss of efficiency, leading to run times often under 5 minutes.[6] |
| Solvent Usage | High. NP methods use significant volumes of hexane and alcohols. RP uses acetonitrile/methanol and water. | "Green" Chemistry. Drastically reduces organic solvent consumption by using environmentally benign CO2 as the main mobile phase component.[14] |
| Method Dev. | Systematic but can be time-consuming due to the number of solvent systems (NP, RP, PO) to screen.[15] | Often simpler and faster. A generic screen with a methanol or isopropanol gradient can quickly identify promising conditions.[6] |
| Applicability | Universally applicable. Robust methods exist for virtually all compound classes. | Excellent for NP-amenable compounds. Particularly effective for preparative-scale purification due to easy removal of CO2.[14] |
| Best For... | Established QC environments, compounds requiring RP conditions, and when SFC instrumentation is unavailable. | High-throughput screening, rapid method development, preparative separations, and "green" laboratory initiatives. |
A Systematic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy maximizes the probability of success while minimizing time and resource expenditure. The workflow below is a proven starting point for fluoropiperidine enantioseparation.
Caption: Systematic workflow for chiral method development of fluoropiperidines.
Performance Data: CSP Selection for Piperidine Derivatives
While specific data for every fluoropiperidine is proprietary or unpublished, extensive literature on analogous piperidine structures provides a strong predictive foundation. Polysaccharide-based CSPs consistently demonstrate the highest success rates.[5][16]
| Analyte Type | Recommended Primary CSPs | Typical Mobile Phase (Normal Phase) | Key Considerations |
| Basic Piperidines | Lux® Cellulose-1, Lux® i-Cellulose-5, CHIRALPAK® AD, CHIRALPAK® IC[6][7] | n-Hexane / Isopropanol (or Ethanol) with 0.1% Diethylamine (DEA) | The basic amine additive (DEA) is crucial for good peak shape and preventing interaction with residual silica silanols.[15] |
| Acidic Piperidines | Lux® Amylose-1, Lux® Cellulose-2, CHIRALPAK® AS, CHIRALPAK® IG[17][18] | n-Hexane / 2-Propanol with 0.1% Trifluoroacetic Acid (TFA) | The acidic additive (TFA) ensures the analyte is in a single ionic state, leading to sharper peaks. |
| Neutral/Amide Piperidines | Broad screening is key. Start with Lux® i-Amylose-1, Lux® i-Cellulose-5, CHIRALPAK® IA, CHIRALPAK® IC.[12][19] | n-Hexane / Alcohol mixtures. Additives are generally not required but can be tested. | Immobilized phases offer a significant advantage, allowing the use of solvents like DCM or MTBE which can provide unique selectivity.[20] |
Detailed Experimental Protocol: Chiral Separation of a Piperidine Carboxylic Acid Derivative
This protocol provides a robust starting point for the analysis of a fluoropiperidine carboxylic acid, based on established methods for similar structures.[16]
Objective: To determine the enantiomeric excess of a target fluoropiperidine carboxylic acid using normal phase HPLC.
1. Materials and Instrumentation:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Column: Phenomenex Lux® Amylose-1, 5 µm, 250 x 4.6 mm.
-
Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: Racemic standard of the fluoropiperidine analyte and the sample for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Mobile Phase Preparation: Carefully measure and mix 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of TFA. Sonicate for 10 minutes to degas.
-
Racemic Standard (1.0 mg/mL): Accurately weigh 10 mg of the racemic standard and dissolve in 10 mL of the mobile phase.
-
Analysis Sample: Prepare the sample in the mobile phase at a similar concentration to the standard. Ensure complete dissolution.
4. Experimental Procedure:
Caption: Step-by-step experimental workflow for data acquisition.
5. Data Analysis and Calculation:
-
Integrate the peak areas of the two enantiomers in the chromatogram of your analysis sample. Let the areas be Peak 1 and Peak 2.
-
Calculate the enantiomeric excess (ee) using the following formula[3]: ee (%) = [ |(Area Peak 1 - Area Peak 2)| / (Area Peak 1 + Area Peak 2) ] x 100
Trustworthiness and Self-Validation
A robust analytical method must be self-validating. During development, always perform the following checks:
-
Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Resolution: The USP standard for baseline separation is a resolution (Rs) of ≥ 1.5. This ensures accurate integration.
-
Linearity and Range: Prepare a series of standards with known ee values to confirm the method's linear response.
-
Precision: Perform multiple injections of the same sample to ensure the calculated ee is repeatable (typically requiring a relative standard deviation of <2%).
By adhering to these principles and employing the systematic strategies outlined in this guide, you will be well-equipped to develop high-quality, reliable chiral separation methods for your fluoropiperidine compounds, ensuring the integrity of your data and accelerating your drug development programs.
References
- BenchChem. (2025).
- Peluso, P., et al. (n.d.). Enantioseparation of new axially chiral carboxylic acids on polysaccharide-based chiral stationary phases under normal phase elu. IRIS.
- Phenomenex. (n.d.).
- Sanchez, S., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Aboul-Enein, H. Y., & Ali, I. (n.d.).
- Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK AS-3 Analytical Column, 3 μm, ID 4.6 mm x L 150 mm - 20525.
- Phenomenex. (n.d.).
- LabRulez LCMS. (n.d.). Phenomenex Lux Cellulose-2 Chiral HPLC Columns.
- ResearchGate. (2025).
- Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns.
- BenchChem. (2025).
- Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.).
- Peluso, P., et al. (2021).
- Daicel Corpor
- Velocity Scientific Solutions. (n.d.).
- Chiral-AGP. (n.d.).
- Phenomenex. (n.d.).
- Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance.
- Kannappan, V. (2022).
- IJPPR. (2020).
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- Obrnuta faza. (n.d.).
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Freedman, T. B., et al. (2004). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. PubMed.
- LCGC International. (2023).
- R Discovery. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 8. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iris.unive.it [iris.unive.it]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Application Guide: Validating the Absolute Configuration of Methyl 5-fluoropiperidine-3-carboxylate
Introduction
The determination of absolute configuration is a non-negotiable checkpoint in modern drug development, as enantiomers frequently exhibit divergent pharmacodynamics, efficacy, and toxicology (1)[1]. Methyl 5-fluoropiperidine-3-carboxylate is a highly versatile, stereochemically dense scaffold featuring two chiral centers (C3 and C5) and a secondary amine. Because the free base of this molecule typically exists as a conformationally flexible oil or low-melting solid, traditional crystallographic methods face severe bottlenecks.
As a Senior Application Scientist, I have designed this guide to objectively compare three leading analytical methodologies—Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (SC-XRD), and NMR Spectroscopy—to establish the most robust workflow for assigning the absolute configuration of this specific fluorinated heterocycle.
Comparative Analysis of Analytical Methodologies
Vibrational Circular Dichroism (VCD) with DFT Calculations
VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions (2)[2]. For methyl 5-fluoropiperidine-3-carboxylate, VCD is exceptionally powerful because it entirely bypasses the need for crystallization (3)[3]. The molecule's ester carbonyl (C=O) and C-F bonds provide intense, localized vibrational modes that yield distinct VCD signatures. By matching the experimental spectrum against theoretical spectra generated via Density Functional Theory (DFT), the absolute configuration can be assigned with high confidence directly in the solution state (4)[4].
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD remains the historical gold standard, relying on anomalous dispersion to directly observe the 3D spatial arrangement of atoms (5)[5]. The absolute structure is quantified using the Flack parameter (6)[6]. However, because our target piperidine is an oil, it must be chemically converted into a crystalline salt (e.g., hydrochloride) or derivatized with a heavy atom (e.g., p-bromobenzoyl chloride) to induce crystallization and provide sufficient anomalous scattering. This synthetic detour costs valuable time and risks altering the stereochemistry if not handled carefully.
NMR Spectroscopy (Mosher's Method)
When crystallization fails and VCD instrumentation is unavailable, NMR spectroscopy using chiral derivatizing agents is the workhorse alternative ()[]. Reacting the secondary amine with (R)- and (S)-MTPA chloride generates diastereomeric amides. The spatial shielding/deshielding effects of the MTPA phenyl ring cause chemical shift differences (Δδ = δS - δR) that map the stereochemistry. For this specific molecule, 19F NMR is highly advantageous: both the MTPA group and the C5-fluorine provide sharp, distinct signals free of proton background noise.
Quantitative Comparison Matrix
| Methodology | Sample State Required | Throughput / Time | Key Advantage | Primary Limitation |
| VCD + DFT | Solution (Liquid/Oil) | 1–12 hours (Acquisition) + DFT time | Direct analysis of oils; non-destructive | Requires accurate DFT conformational modeling |
| SC-XRD | High-Quality Single Crystal | Days to Weeks (Crystallization) | Unambiguous 3D spatial resolution | Crystallization bottleneck for flexible oils |
| NMR (Mosher's) | Solution (Post-Derivatization) | Hours (Reaction + NMR) | Leverages highly sensitive 19F NMR | Requires chemical derivatization and purification |
Experimental Methodologies & Self-Validating Protocols
Protocol A: VCD Analysis (Solution-State)
Causality: We prioritize VCD because it avoids the kinetic and thermodynamic hurdles of crystallizing an oily piperidine base.
-
Conformational Search & DFT Optimization: Piperidines are highly flexible (chair-flip conformers). A Boltzmann-weighted average of all conformers within 5 kcal/mol must be calculated to accurately simulate the macroscopic VCD spectrum (8)[8].
-
Sample Preparation: Dissolve 10-15 mg of the analyte in 150 µL of CDCl₃. Use a BaF₂ cell (100 µm path length) to ensure a wide spectral window, particularly capturing the C=O (~1740 cm⁻¹) and C-F (~1050 cm⁻¹) stretches.
-
Acquisition & Self-Validation: Acquire the IR and VCD spectra simultaneously.
Protocol B: NMR Mosher Amide Derivatization
Causality: If VCD is unavailable, derivatizing the secondary amine locks the conformation and introduces a chiral anisotropic shielding environment.
-
Derivatization: React the piperidine with (R)-MTPA-Cl and (S)-MTPA-Cl in pyridine/CDCl₃ to quantitatively form the respective (S)- and (R)-Mosher amides.
-
Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra.
-
Data Analysis & Self-Validation: Calculate Δδ (δS - δR) for the protons and fluorine atoms.
-
Self-Validation System: The ¹⁹F NMR shift of the C5-fluorine must spatially correlate with the ¹H shifts of the C3-protons. If the structural model derived from the proton data contradicts the fluorine data, the assumed predominant conformation of the Mosher amide is incorrect, prompting a mandatory re-evaluation of the conformer population.
-
Decision Logic Visualization
Workflow for absolute configuration determination of methyl 5-fluoropiperidine-3-carboxylate.
References
-
Absolute configuration of complex chiral molecules - Spark904 , spark904.nl, 8
-
Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations , jasco-global.com, 3
-
A Comparative Guide to Validating the Absolute Configuration of Synthesis Products , benchchem.com, 5
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) , spectroscopyasia.com, 2
-
Determination Techniques for Absolute Configuration of Chiral Compound , bocsci.com,
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) , spectroscopyeurope.com,9
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery , americanlaboratory.com, 1
-
Determination of absolute configuration using X-ray diffraction , researchgate.net, 6
-
Computational methods and points for attention in absolute configuration determination , frontiersin.org, 4
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. jasco-global.com [jasco-global.com]
- 4. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. spark904.nl [spark904.nl]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Infrared (IR) Spectroscopy Characteristic Bands for Fluorinated Amino Esters: A Comparative Technical Guide
Executive Summary: The Fluorine Advantage in Analysis
In modern drug development, fluorinated amino esters are pivotal building blocks. The strategic substitution of hydrogen with fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity, and pKa without significantly altering steric bulk. However, confirming the successful synthesis of these analogs requires precise analytical validation.
While NMR (
Key Takeaway: The introduction of fluorine induces a predictable "Blue Shift" (increase in wavenumber) of the carbonyl stretch and introduces intense, complex bands in the fingerprint region, distinguishing it from non-fluorinated counterparts.
Mechanistic Insight: The Inductive Effect[1]
To interpret the spectra accurately, one must understand the causality behind the shifts. You are not merely looking for new peaks; you are observing the electronic perturbation of existing bonds.
-
The Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling scale). When placed
or to a carbonyl group, it withdraws electron density through the sigma bond framework. -
Bond Stiffening (Carbonyl): This withdrawal destabilizes the canonical resonance form where oxygen holds a negative charge (
). Consequently, the carbonyl double bond character increases, the bond shortens, and the force constant ( ) rises. -
Result: The vibrational frequency (
) increases, shifting the C=O band to a higher wavenumber.[1][2]
Comparative Spectral Analysis
The following data compares a standard amino acid ester (e.g., L-Alanine Ethyl Ester) with its
Table 1: Characteristic Band Comparison
| Spectral Region | Functional Group | Non-Fluorinated Amino Ester (Alternative) | Performance Difference (Diagnostic Utility) | |
| Carbonyl Region | Ester C=O Stretch | 1735 – 1750 cm⁻¹ | 1755 – 1780 cm⁻¹ | High. A distinct +20 to +30 cm⁻¹ shift. This is the primary confirmation of |
| Fingerprint Region | C-F Stretch | Absent | 1000 – 1400 cm⁻¹ | Medium. Appears as very strong, broad bands. Often overlaps with C-O and C-N, making it complex but confirming presence of F. |
| Fingerprint Region | C-O (Ester) Stretch | 1150 – 1250 cm⁻¹ | Obscured / Shifted | Low. The intense C-F bands often mask the C-O stretch, making this region "messy" but diagnostically unique. |
| High Frequency | Amine N-H Stretch | 3300 – 3500 cm⁻¹ (Free Base)2800 – 3200 cm⁻¹ (HCl Salt) | Similar Range (Slight Shift) | Low. Fluorine reduces amine basicity ( |
Critical Note: If your spectrum shows a C=O band at 1740 cm⁻¹ and you expect an
-fluoro ester, the reaction likely failed , yielding the non-fluorinated starting material or a side product.
Experimental Protocol: Self-Validating Workflow
Handling fluorinated amino esters requires specific precautions due to their potential volatility (as free bases) and hygroscopic nature (as salts).
Method: Diamond ATR (Attenuated Total Reflectance)
Why Diamond? Fluorinated amine salts can be acidic upon hydrolysis. Zinc Selenide (ZnSe) crystals are susceptible to acid etching. Diamond is chemically inert and robust.
Step-by-Step Protocol
-
System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to validate the path is free of atmospheric water/CO₂ interference.
-
Sample Prep:
-
If Solid (Salt): Place ~2 mg of sample directly on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact.
-
If Liquid (Free Base): Pipette 1 drop onto the crystal. Work quickly —fluorinated free bases can be volatile. Cover with a volatile cover if available.
-
-
Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
-
Internal Validation (The "Sanity Check"):
-
Check 1: Is the C=O peak >1750 cm⁻¹? (Yes = Proceed).
-
Check 2: Is the baseline flat at 2000–2500 cm⁻¹? (No = Poor contact or scattering; re-clamp).
-
-
Post-Run Cleaning: Wipe immediately with ethanol. Fluorinated compounds can adhere strongly to metal clamp surfaces.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for interpreting the IR spectrum of a reaction mixture intended to produce a fluorinated amino ester.
Figure 1: Decision tree for validating fluorinated amino ester synthesis via IR spectroscopy. Note the critical divergence at the carbonyl shift.
Diagnostic "Fingerprint" Complexity[4][5][6]
While the C=O shift is the headline indicator, the 1000–1400 cm⁻¹ region provides the supporting evidence.
-
The "Masking" Effect: In non-fluorinated esters, the C-O-C asymmetric stretch (approx. 1150–1200 cm⁻¹) is often the strongest peak in this region.
-
The Fluorine Overlap: The C-F stretching vibration is exceptionally strong due to the high polarity of the bond. In mono- and difluoro-compounds, this band appears between 1000–1400 cm⁻¹. It typically:
-
Broadens the region significantly.
-
Overlaps with and obscures the standard ester C-O bands.
-
Creates a "messy" multi-peak pattern that is distinct from the cleaner spectrum of the non-fluorinated precursor.
-
Expert Tip: Do not attempt to assign a specific single peak to "C-F" in this region for complex molecules. Instead, look for the gross change in intensity and pattern compared to the starting material.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text confirming inductive effects on Carbonyl shifts).
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for C-F stretching frequency ranges).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]
Sources
Safety Operating Guide
Navigating the Unseen: A Senior Scientist's Guide to Handling Methyl 5-fluoropiperidine-3-carboxylate
In the landscape of drug discovery and development, novel fluorinated heterocycles like Methyl 5-fluoropiperidine-3-carboxylate represent key building blocks for creating next-generation therapeutics. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability and binding affinity.[1][2] However, with novelty comes the responsibility of navigating a landscape of incomplete toxicological data. This guide is structured from a field-proven perspective to establish a robust safety framework for handling this compound, ensuring that your research is not only groundbreaking but also fundamentally safe. Our approach prioritizes proactive risk mitigation through engineering controls, meticulous personal protective equipment (PPE) protocols, and comprehensive disposal plans.
Hazard Assessment: Deconstructing the Molecule
For many research chemicals, a comprehensive Safety Data Sheet (SDS) is not always available. Therefore, a prudent scientist must assess the potential hazards by examining the compound's constituent functional groups.
-
Fluorinated Piperidine Core: The piperidine ring is a common motif in pharmaceuticals.[3] The carbon-fluorine bond is exceptionally strong, which generally imparts metabolic stability. However, fluorinated organic compounds can possess unique biological activities and toxicities that are not yet fully understood. During thermal decomposition, such as in a fire, the release of highly toxic gases like hydrogen fluoride is a significant concern.
-
Methyl Carboxylate Ester: Esters are generally considered to be skin and eye irritants.[4] This functional group can be hydrolyzed upon contact with moisture, potentially forming methanol and the corresponding carboxylic acid, both of which present their own hazard profiles.
-
Routes of Exposure: The primary risks associated with a compound of this nature—likely a solid or a high-boiling point liquid—are accidental ingestion, skin and eye contact, and inhalation of fine powders or aerosols.
Given these factors, Methyl 5-fluoropiperidine-3-carboxylate should be treated as a substance that is potentially harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing skin and eye irritation.[4][5][6]
The Hierarchy of Control: Your Primary Defense
Before any personal protective equipment is even selected, the primary methods of exposure control must be in place. The most critical is the use of proper engineering controls.
Primary Engineering Control: The Chemical Fume Hood All handling of Methyl 5-fluoropiperidine-3-carboxylate, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood serves to capture vapors or dust at the source, providing the most effective means of preventing inhalation exposure.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Your PPE is the final barrier between you and the chemical. The selection and use of appropriate PPE must be deliberate and informed by the specific task at hand.
Eye and Face Protection
-
Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Direct Handling: When handling the compound, upgrade to chemical splash goggles to provide a complete seal around the eyes.[8][9]
-
Splash Risk: For procedures involving larger quantities (>1 g) or a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10][11]
Body Protection
A flame-resistant lab coat is the minimum requirement.[5] For procedures with a higher splash potential, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers the skin, and always wear long pants and closed-toe shoes, preferably made of a chemically resistant material.[12][13]
Hand Protection: The Critical Interface
Choosing the correct gloves is paramount, as hands are most likely to come into direct contact with the chemical. Since specific breakthrough time data for Methyl 5-fluoropiperidine-3-carboxylate is unavailable, a conservative approach based on its chemical class is necessary.
-
Recommended Practice: Double-Gloving: Wear two pairs of nitrile gloves. This provides a robust barrier and allows for the safe removal of the outer glove in the event of a splash, preventing contamination of the inner glove and your skin.
-
Glove Material Selection: Nitrile gloves offer good protection against a wide range of chemicals, including esters and organic solvents, and are a suitable choice for incidental contact.[14] For prolonged handling or immersion, heavier-duty gloves should be considered.
Table 1: Glove Material Suitability for Handling Methyl 5-fluoropiperidine-3-carboxylate
| Glove Material | Suitability for Incidental Contact | Suitability for Prolonged Contact | Rationale |
| Nitrile | Very Good | Fair | Good general chemical resistance, especially for esters. Not recommended for prolonged exposure to certain solvents.[14] |
| Neoprene | Good | Good | Offers good resistance to acids, bases, and some organic solvents. Superior to natural rubber.[14] |
| Butyl Rubber | Excellent | Excellent | Provides excellent resistance against esters, ketones, and aldehydes. A superior choice for high-risk operations.[14] |
| Natural Rubber (Latex) | Fair | Not Recommended | Prone to degradation by many organic solvents and can cause allergic reactions.[14] |
Note: This information is a guideline. It is always best practice to consult the glove manufacturer's specific chemical resistance charts.[15][16][17][18]
Step-by-Step Operational Protocols
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
PPE Selection and Donning Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.
Caption: PPE selection and donning workflow.
Safe Handling Protocol
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is already inside.
-
Weighing: If handling a solid, weigh it directly into the receiving vessel within the fume hood to minimize the transfer of powders.
-
Transfers: Use a pipette or cannula for liquid transfers. Perform all transfers slowly and deliberately over a secondary containment tray to catch any potential drips or spills.
-
Work Practice: Always keep the sash of the fume hood at the lowest possible working height. Work at least 6 inches inside the hood opening.
PPE Doffing Protocol (Critical to Avoid Contamination)
-
Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated solid waste container.
-
Exit Work Area: Step away from the immediate work area.
-
Face Shield/Goggles: Remove the face shield and/or goggles by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Apron: Remove the lab coat or apron, rolling it so the contaminated outer surface is folded inward. Hang it in its designated location or dispose of it if it's a disposable garment.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12]
Emergency Procedures
Spill Management
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Gently sweep the material into a designated waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your lab supervisor. If the substance is volatile or dusty, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department.
First Aid
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][19]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal can endanger you, your colleagues, and the environment. As a fluorinated organic compound, Methyl 5-fluoropiperidine-3-carboxylate has a specific and mandatory disposal pathway.
The Golden Rule: Segregation This compound is a halogenated organic waste . It must NEVER be mixed with non-halogenated organic waste.[7][20] The co-mingling of these waste streams can complicate and significantly increase the cost of disposal, as halogenated waste requires high-temperature incineration to prevent the formation of toxic byproducts.[21]
Waste Disposal Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. support.hpe.com [support.hpe.com]
- 10. researchgate.net [researchgate.net]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. cp.org.nz [cp.org.nz]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 16. hourglass-intl.com [hourglass-intl.com]
- 17. glovesbyweb.com [glovesbyweb.com]
- 18. ehs.sfsu.edu [ehs.sfsu.edu]
- 19. kishida.co.jp [kishida.co.jp]
- 20. bucknell.edu [bucknell.edu]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
